Molibresib
Description
This compound is under investigation in clinical trial NCT01943851 (A Dose Escalation Study to Investigate the Safety, Pharmacokinetics (PK), Pharmacodynamics (PD) and Clinical Activity of GSK525762 in Subjects With Relapsed, Refractory Hematologic Malignancies).
This compound is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity. Upon administration, this compound binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomain at the N-terminus, BET proteins, comprising of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
mimicks acetylated histones; structure in first source
Properties
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C[C@H]1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677590 | |
| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260907-17-2 | |
| Record name | (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260907-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-525762 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260907172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molibresib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(4S)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(7S)-9-(4-chlorophenyl)-12-methoxy-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),3,5,8,11,13-hexaen-7-yl]-N-ethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLIBRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QIO6SRZ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Molibresib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
Executive Summary
Molibresib (GSK525762, formerly I-BET762) is a potent, orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] By mimicking acetylated lysine residues, this compound competitively binds to the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4, displacing them from chromatin. This epigenetic modulation leads to the transcriptional repression of key oncogenes, most notably MYC, resulting in cell cycle arrest, induction of apoptosis, and anti-tumor activity in various preclinical and clinical settings. This guide provides a detailed overview of its core mechanism, affected signaling pathways, quantitative data on its activity, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Epigenetic Reader Inhibition
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is fundamental for recruiting and stabilizing transcriptional machinery at specific gene promoters and enhancers, thereby activating gene expression.
In many cancers, BET proteins, particularly BRD4, are aberrantly recruited to "super-enhancers"—large clusters of enhancers that drive high-level expression of key oncogenes, including MYC.[2] this compound's primary mechanism involves disrupting this critical interaction.
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Competitive Binding : this compound contains a moiety that mimics acetylated lysine, allowing it to bind with high affinity to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[1]
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Chromatin Displacement : By occupying these pockets, this compound prevents BET proteins from docking onto acetylated histones on the chromatin.
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Transcriptional Repression : The displacement of BRD4 from super-enhancers leads to the disassembly of the transcriptional apparatus, resulting in a rapid and potent downregulation of target oncogenes like MYC.[2]
The following diagram illustrates this core mechanism.
Key Signaling Pathways and Cellular Consequences
The inhibition of BET proteins by this compound triggers a cascade of downstream events, primarily linked to the suppression of the MYC oncogene, which is a master regulator of cell proliferation, metabolism, and apoptosis.
Downstream Cellular Effects:
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Cell Cycle Arrest : MYC is a critical driver of the cell cycle, promoting the G1-to-S phase transition. This compound-induced MYC downregulation leads to the arrest of the cell cycle, thereby halting cancer cell proliferation.
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Induction of Apoptosis : The suppression of MYC and other pro-survival genes (like BCL2) shifts the cellular balance towards programmed cell death, or apoptosis.
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Inhibition of Inflammation : BET proteins also regulate the expression of pro-inflammatory genes, in part through the NF-κB pathway. While a direct focus of many this compound studies is on oncology, its mechanism inherently includes anti-inflammatory properties by repressing cytokine production.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in biochemical assays and clinical trials.
Table 1: Biochemical and In Vitro Activity of this compound
| Parameter | Value | Assay Type | Target | Source |
| IC₅₀ | ~35 nM | Cell-free assay | BET Proteins | [3] |
| IC₅₀ | 32.5–42.5 nM | FRET analysis | BET bromodomains | [3] |
Table 2: Clinical Efficacy of this compound Monotherapy in Select Cancers (NCT01587703)
| Cancer Type | N | Objective Response Rate (ORR) | Best Response Details | Source |
| NUT Carcinoma (NC) | 19 | 11% (2/19) | 4 PR (confirmed/unconfirmed), 8 SD | [1][4] |
| Castration-Resistant Prostate Cancer (CRPC) | 35 | 4% (1/35) | 1 confirmed PR, ~22% SD | [2][5] |
| Hematologic Malignancies (Total) | 111 | 13% (14/111) | 6 Complete Response (CR), 7 Partial Response (PR) | [6] |
| Acute Myeloid Leukemia (AML) | - | - | 2 CR, 4 PR (in Part 1) | [6] |
| Non-Hodgkin Lymphoma (NHL) | - | - | 1 CR, 2 PR (in Part 1) | [6] |
| Myelodysplastic Syndrome (MDS) | - | 25% | 3 CR, 1 PR (in Part 2) | [6] |
| PR: Partial Response; SD: Stable Disease |
Table 3: Common Treatment-Related Adverse Events (TRAEs) (Any Grade)
| Adverse Event | Frequency (Solid Tumors, n=65) | Frequency (Hematologic, n=111) | Frequency (Solid Tumors, Part 2, n=102) | Source |
| Thrombocytopenia | 51% | 40% | 64% | [1][5][6] |
| Nausea | 42% | 46% | 43% | [1][5][6] |
| Diarrhea | 23% | 50% | - | [1][6] |
| Decreased Appetite | 28% | - | 37% | [1][5] |
| Fatigue | 20% | - | - | [1] |
| Dysgeusia | 22% | - | - | [1] |
Mechanisms of Resistance
Despite initial responses, acquired resistance to BET inhibitors can occur. Preclinical studies suggest several potential mechanisms. Understanding these is critical for developing effective combination therapies.
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Reactivation of MYC Transcription : Cancer cells can bypass BRD4 inhibition by activating alternative pathways that drive MYC expression, such as the WNT/β-catenin signaling pathway.
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Upregulation of Efflux Pumps : Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
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Activation of Parallel Signaling Pathways : Activation of survival pathways like PI3K/AKT/mTOR or MAPK/ERK can compensate for the effects of BET inhibition.
Key Experimental Protocols
The characterization of this compound and other BET inhibitors relies on a suite of biochemical and cell-based assays.
General Experimental Workflow
The preclinical evaluation of a novel BET inhibitor typically follows a standardized workflow from biochemical validation to in vivo efficacy.
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
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Objective : To measure the binding affinity (IC₅₀) of an inhibitor to an isolated bromodomain.
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Methodology :
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Reagents : A recombinant, tagged (e.g., GST- or His-tagged) BET bromodomain protein (e.g., BRD4-BD1) serves as the target. A biotinylated peptide mimicking an acetylated histone tail is used as the ligand. A Europium (Eu³⁺)-chelate labeled antibody against the protein tag acts as the FRET donor, and streptavidin-conjugated allophycocyanin (APC) acts as the FRET acceptor.[7][8]
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Principle : In the absence of an inhibitor, the BRD4 protein binds to the acetylated peptide, bringing the Eu³⁺ donor and APC acceptor into close proximity. Excitation of the donor (at ~340 nm) results in energy transfer to the acceptor, which then emits light (at ~665 nm).[7]
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Procedure : Reagents are combined in a multi-well plate. This compound or another test compound is added in serial dilutions. The inhibitor competes with the acetylated peptide for binding to the bromodomain.
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Readout : As inhibitor concentration increases, it displaces the peptide, disrupting FRET. The signal is read on a microplate reader capable of time-resolved fluorescence, measuring emissions at both the donor and acceptor wavelengths. The IC₅₀ is calculated from the dose-response curve.[7]
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B. Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
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Objective : To confirm that the inhibitor displaces BET proteins from specific gene promoters (e.g., MYC) in intact cells.
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Methodology :
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Cross-linking : Cancer cells are treated with vehicle or this compound for a defined period. Formaldehyde is then added to the culture medium to cross-link proteins to DNA.[9] The reaction is quenched with glycine.
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Chromatin Shearing : Cells are lysed, and the chromatin is sheared into small fragments (typically 200-900 bp) using sonication.[9]
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Immunoprecipitation (IP) : The sheared chromatin is incubated overnight with an antibody specific to a BET protein (e.g., anti-BRD4) or a control IgG. Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.
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Washing and Elution : The beads are washed to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.
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Reverse Cross-linking : Cross-links are reversed by heating at 65°C, and proteins are digested with proteinase K.[10]
-
DNA Purification and qPCR : The DNA is purified. Quantitative PCR is performed using primers designed to amplify a specific target region (e.g., the MYC promoter/enhancer) and a negative control region.[11]
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Analysis : The amount of target DNA in the this compound-treated sample is compared to the vehicle-treated sample, normalized to input chromatin. A significant reduction indicates displacement of the BET protein from the target gene.
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C. RNA Sequencing (RNA-Seq)
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Objective : To assess the global impact of this compound on the transcriptome of cancer cells.
-
Methodology :
-
Cell Treatment : Triplicate cultures of a cancer cell line (e.g., HepG2) are treated with either DMSO (vehicle control) or a specific concentration of this compound for a set time (e.g., 12-24 hours).[12][13]
-
RNA Extraction : Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit). RNA quality and integrity are assessed.[13]
-
Library Preparation : Ribosomal RNA (rRNA) is depleted from the total RNA. The remaining RNA is fragmented, converted to cDNA, and ligated with sequencing adapters to create a sequencing library.[12]
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Sequencing : The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina).
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Data Analysis : Raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment (e.g., using a cutoff of >1.5-fold change and a false discovery rate [FDR] <0.05).[12]
-
Pathway Analysis : Gene Set Enrichment Analysis (GSEA) or similar bioinformatic tools are used to identify the biological pathways and processes that are most significantly affected by the treatment.[5]
-
Conclusion
This compound represents a key example of an epigenetic modulator with a well-defined mechanism of action. By targeting the BET family of bromodomain-containing proteins, it effectively disrupts the transcriptional program of cancer cells, leading to the downregulation of critical oncogenes like MYC. This activity translates into cell cycle arrest and apoptosis. While clinical activity has been observed, particularly in diseases like NUT carcinoma, challenges such as dose-limiting toxicities (primarily thrombocytopenia) and the emergence of resistance remain. Future research will likely focus on rational combination strategies to overcome resistance and enhance the therapeutic window of BET inhibitors like this compound.
References
- 1. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Safety, pharmacokinetic, pharmacodynamic and clinical activity of this compound for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. protocols.io [protocols.io]
- 11. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 12. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
Preclinical Profile of GSK525762: An In-Depth Technical Guide on the Core BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK525762, also known as I-BET762 and molibresib, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family of epigenetic "readers," comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a critical role in the transcriptional regulation of key oncogenes and cell cycle regulators.[1] By competitively binding to the acetyl-lysine recognition motifs on the bromodomains of BET proteins, GSK525762 displaces them from chromatin, thereby disrupting the expression of genes crucial for tumor cell proliferation and survival.[1][2] Preclinical studies have demonstrated its broad anti-tumor activity across a range of hematological malignancies and solid tumors, positioning it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the core preclinical data for GSK525762.
Mechanism of Action
GSK525762 functions as a pan-BET inhibitor, reversibly binding to the bromodomains of BRD2, BRD3, and BRD4.[3] This binding prevents the interaction between BET proteins and acetylated histones, a key step in the recruitment of transcriptional machinery to gene promoters and enhancers.[2] The primary downstream effect of this inhibition is the suppression of key oncogenic transcription factors, most notably c-Myc.[4][5][6] The downregulation of c-Myc leads to cell cycle arrest and induction of apoptosis in cancer cells.[4]
Beyond its impact on c-Myc, preclinical evidence indicates that GSK525762 also modulates other critical signaling pathways. Treatment with GSK525762 has been shown to downregulate the phosphorylation of STAT3 (pSTAT3) and ERK (pERK), both of which are involved in tumor cell proliferation and survival.
In Vitro Efficacy
GSK525762 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines derived from both solid tumors and hematological malignancies. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in models dependent on BET protein function.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Solid Tumors | |||
| NUT Midline Carcinoma (NMC) | NUT Midline Carcinoma | 50 | [7][8][9] |
| Various Solid Tumors | Various | 50 - 1698 (median range) | [7][8][9] |
| Hematological Malignancies | |||
| Multiple Myeloma (MM.1S) | Multiple Myeloma | Potent Activity | [4] |
| Burkitt's Lymphoma (Raji) | Burkitt's Lymphoma | Potent Activity | [6] |
| Acute Myeloid Leukemia (MV4-11) | Acute Myeloid Leukemia | Potent Activity | [4] |
In Vivo Efficacy
Preclinical animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and delayed tumor development upon oral administration of GSK525762.
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Breast Cancer | MMTV-PyMT Transgenic Mice | 60 mg/kg in diet | Significantly delayed tumor development. | [10] |
| Lung Cancer | Vinyl Carbamate-Induced Mouse Model | Not specified | Delayed tumor development. | [10] |
| Prostate Cancer | Patient-Derived Xenograft (PDX) | Not specified | Reduced tumor burden. | [11] |
| Multiple Myeloma | MM.1S Xenograft | 50 mg/kg IP daily (for JQ1, a related BETi) | Potent anti-tumor activity. | [5] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in preclinical models have shown that GSK525762 is orally bioavailable.[12] Clinical studies have further characterized its pharmacokinetic profile in humans, noting rapid absorption with a time to maximum concentration (Tmax) of approximately 2 hours and a half-life (t1/2) of 3-7 hours.[13][14][15]
Pharmacodynamic studies have confirmed target engagement, with dose-dependent reductions in circulating levels of monocyte chemoattractant protein-1 (MCP-1), a pharmacodynamic biomarker.[13][14][15] Furthermore, preclinical studies have demonstrated downregulation of c-Myc expression in tumor tissues following treatment.[11]
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| Oral Bioavailability | Yes | Preclinical models | [12] |
| Tmax | ~2 hours | Human | [13][14][15] |
| t1/2 | 3-7 hours | Human | [13][14][15] |
| Pharmacodynamics | |||
| MCP-1 Reduction | Dose-dependent | Human | [13][14][15] |
| c-Myc Downregulation | Observed in tumor tissue | Preclinical models | [11] |
Experimental Protocols
Cell Viability Assay (Representative Protocol)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of GSK525762 or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.
Western Blotting (Representative Protocol)
-
Cell Treatment and Lysis: Cells are treated with GSK525762 for the desired time, then harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., c-Myc, pSTAT3, pERK, and a loading control like β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
In Vivo Xenograft Study (Representative Protocol)
-
Cell Implantation: Human cancer cells (e.g., MM.1S) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: GSK525762 is administered orally at a predetermined dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., western blotting or immunohistochemistry). Tumor growth inhibition is calculated and statistical analysis is performed to determine significance.
Conclusion
The preclinical data for GSK525762 strongly support its development as a targeted anti-cancer agent. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic properties provide a solid foundation for its clinical investigation. The ability of GSK525762 to downregulate the master oncogene c-Myc and other key signaling pathways underscores its potential to be effective in a variety of malignancies that are dependent on these pathways for their growth and survival. Further research and ongoing clinical trials will continue to delineate the full therapeutic potential of this promising BET inhibitor.
References
- 1. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Transcriptional regulation by MYC: an emerging new model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Molibresib (GSK525762): A Technical Guide to its Interaction with BRD2, BRD3, and BRD4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molibresib, also known as GSK525762 or I-BET-762, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammation. This compound exerts its therapeutic effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the suppression of target gene expression, most notably the proto-oncogene MYC. This technical guide provides an in-depth overview of this compound's interaction with its primary targets—BRD2, BRD3, and BRD4—and includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Interaction with Target Proteins
This compound is characterized as a pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[1][2] The following tables summarize the available quantitative data on its binding affinity and inhibitory activity.
Table 1: Binding Affinity of this compound for BET Bromodomains
| Target | Parameter | Value (nM) | Assay Method |
| BET Family (BRD2, BRD3, BRD4) | Kd | 50.5 - 61.3 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Assay Description |
| BET Family Bromodomains | IC50 | 32.5 - 42.5 | TR-FRET based peptide displacement assay |
| BET Proteins (cell-free) | IC50 | ~35 | Cell-free assay |
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
| OPM-2 | Multiple Myeloma | IC50 | 60.15 |
| NUT Midline Carcinoma (NMC) cells | NUT Midline Carcinoma | IC50 | 50 |
| Various Solid Tumor Cell Lines | Solid Tumors | Median IC50 | 50 - 1698 |
Signaling Pathway
This compound's primary mechanism of action involves the disruption of BET protein-mediated gene transcription. A key downstream effector of this inhibition is the proto-oncogene MYC, which is a critical driver of cell proliferation and is frequently overexpressed in cancer. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively downregulates MYC expression.
Caption: this compound inhibits BET proteins, preventing their binding to chromatin and subsequent transcription of the MYC gene.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target proteins.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity (Kd) and IC50 Determination
This protocol is a representative method for determining the binding affinity and inhibitory potential of compounds like this compound.
Objective: To quantify the binding affinity (Kd) of this compound to BRD2, BRD3, and BRD4 and to determine its half-maximal inhibitory concentration (IC50) for the displacement of a fluorescently labeled acetylated histone peptide.
Materials:
-
Recombinant human BRD2, BRD3, and BRD4 bromodomain proteins (tandem bromodomains).
-
This compound (GSK525762).
-
Biotinylated tetra-acetylated histone H4 peptide (H4Ac4).
-
Europium-labeled anti-GST antibody (Donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore).
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20.
-
384-well low-volume black microplates.
-
TR-FRET compatible microplate reader.
Procedure:
For Kd Determination:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the respective GST-tagged BRD protein (e.g., 10 nM).
-
Add the serially diluted this compound to the wells.
-
Add a fixed concentration of biotin-H4Ac4 peptide (e.g., 25 nM).
-
Add Europium-labeled anti-GST antibody and Streptavidin-APC to the wells.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 615 nm for Europium and 665 nm for APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the TR-FRET ratio against the this compound concentration and fit the data to a suitable binding model to determine the Kd.
For IC50 Determination:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of the respective GST-tagged BRD protein and biotin-H4Ac4 peptide.
-
Add the serially diluted this compound to the wells.
-
Add Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate and read the plate as described above.
-
Plot the percentage of inhibition (calculated from the TR-FRET ratio) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Cellular Proliferation Assay (e.g., using OPM-2 cells)
Objective: To determine the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
OPM-2 (Multiple Myeloma) cell line.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Seed OPM-2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare a serial dilution of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration to determine the IC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a BET inhibitor like this compound.
Caption: A generalized workflow for the development of a BET inhibitor from target identification to in vivo studies.
Conclusion
This compound is a well-characterized pan-inhibitor of the BET family of proteins, demonstrating potent activity in both biochemical and cellular assays. Its mechanism of action, centered on the displacement of BRD2, BRD3, and BRD4 from chromatin, leads to the transcriptional repression of key oncogenes such as MYC. The data and protocols presented in this guide provide a comprehensive technical resource for researchers in the fields of epigenetics, oncology, and drug discovery who are investigating the therapeutic potential of BET inhibition. Further research into the nuanced roles of individual BET proteins and the development of more selective inhibitors will continue to refine our understanding and application of this important class of therapeutics.
References
Molibresib's Impact on MYC Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. These proteins are critical epigenetic readers that regulate gene expression by recognizing acetylated lysine residues on histones, thereby playing a pivotal role in cellular growth, proliferation, and differentiation[1][3]. The proto-oncogene MYC is a key downstream target of BET protein activity, and its overexpression is implicated in over half of all human cancers[1][4]. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates MYC gene expression, supported by quantitative data from clinical studies and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effect by competitively binding to the bromodomains of BET proteins[2]. This action prevents their interaction with acetylated histones at regulatory regions of DNA, such as super-enhancers, which are heavily associated with oncogenes like MYC[5]. By displacing BET proteins, particularly BRD4, from the chromatin, this compound effectively disrupts the transcriptional machinery required for MYC expression, leading to its downregulation[1][6]. This targeted inhibition of a key oncogenic driver has positioned this compound and other BET inhibitors as a promising therapeutic strategy in oncology[1].
Quantitative Analysis of MYC Expression
Clinical and preclinical studies have consistently demonstrated the downregulating effect of this compound on MYC expression and the expression of its target genes.
Table 1: Clinical Trial Data on MYC Pathway Modulation
| Trial Identifier | Cancer Type | Patient Cohort | Biomarker Assessment | Key Findings | Reference |
| NCT01587703 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 10 patients with pre- and post-dose biopsy samples | Gene expression analysis | Transcriptional downregulation of Myc target genes upon treatment with this compound. | [7] |
| NCT01943851 | Relapsed/Refractory Hematologic Malignancies | 13 patients with bone marrow aspirate samples | RT-qPCR and RNA sequencing | Significant differential expression of 398 genes, including downregulation of MYC.[8] Log2-fold change in MYC expression varied among patients post-treatment. | [1][8] |
Table 2: Preclinical Data on this compound (or similar BET inhibitors) and MYC
| Cancer Model | BET Inhibitor | Experimental Assay | Quantitative Outcome | Reference |
| Multiple Myeloma (MM) cells | JQ1 (a well-characterized BET inhibitor) | RT-PCR | Marked decrease in MYC transcription following BRD4 silencing. | [6] |
| Colorectal Cancer (CRC) cell lines | JAB-8263 | Western Blotting | Dose-dependent suppression of c-MYC expression. | [5] |
| Small-Cell Lung Cancer (SCLC) cell lines | Mivebresib (ABBV-075) | Gene expression analysis | Higher gene expression of MYC and MYCN in mivebresib-sensitive cell lines. | [9] |
Signaling Pathway and Experimental Workflow Visualizations
This compound's Mechanism of Action on MYC Transcription
Caption: this compound inhibits BRD4 binding to acetylated histones, downregulating MYC transcription.
Experimental Workflow for Assessing this compound's Effect on MYC
Caption: Workflow for analyzing this compound's effect on MYC expression and BRD4 binding.
Detailed Experimental Protocols
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol is for the quantification of MYC mRNA levels in cells or tissues following treatment with this compound.
-
RNA Isolation: Total RNA is isolated from bone marrow aspirate samples or cell pellets using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
Reverse Transcription: First-strand cDNA synthesis is performed using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with a starting amount of 1 µg of total RNA.
-
Quantitative PCR: qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500) with a TaqMan Gene Expression Assay for MYC (e.g., Hs00153408_m1, Thermo Fisher Scientific) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The reaction mixture typically contains TaqMan Fast Advanced Master Mix, the gene expression assay, and cDNA.
-
Data Analysis: The fold change in gene expression after this compound treatment relative to pre-dose expression is calculated using the delta-delta Ct method[1].
RNA Sequencing (RNA-seq)
For a global view of transcriptional changes induced by this compound.
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential expression analysis is performed using tools like DESeq2 to identify genes that are significantly up- or downregulated upon this compound treatment. A false discovery rate (FDR) < 0.05 and a fold change > 1.5 are typically used as significance thresholds[1][8]. Gene Set Enrichment Analysis (GSEA) can be performed to identify affected pathways[10].
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
To determine the genome-wide occupancy of BRD4 and its displacement by this compound, particularly at the MYC locus.
-
Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA[11][12]. The cells are then lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication[12].
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for BRD4. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads[12].
-
DNA Purification and Library Preparation: The cross-links are reversed, and the DNA is purified. Sequencing libraries are then prepared from the immunoprecipitated DNA using a kit such as the NEBNext Ultra II DNA Library Prep Kit for Illumina[12].
-
Sequencing and Data Analysis: The libraries are sequenced, and the resulting reads are aligned to the reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of BRD4 enrichment. Differential binding analysis can be performed to compare BRD4 occupancy before and after this compound treatment.
Conclusion
This compound effectively downregulates MYC gene expression by inhibiting the binding of BET proteins to chromatin. This mechanism has been validated through various experimental approaches, providing a strong rationale for its clinical investigation in MYC-driven malignancies. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and leverage the therapeutic potential of BET inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC Oncogene: A Druggable Target for Treating Cancers with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor this compound for the treatment of advanced solid tumors: Final results from an open-label phase I/II study. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, pharmacokinetic, pharmacodynamic and clinical activity of this compound for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ChIP-seq: using high-throughput sequencing to discover protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ChIPseq libraries preparation [protocols.io]
Molibresib: A Technical Deep Dive into its Role in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molibresib (GSK525762), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant investigational agent in oncology. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound effectively disrupts the interaction between BET proteins and acetylated histones. This interference with a fundamental mechanism of gene regulation leads to the modulation of chromatin structure and the transcriptional repression of key oncogenes, most notably MYC. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on chromatin remodeling, and its downstream effects on signaling pathways. We present a compilation of quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction: The Epigenetic Landscape and BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that play a pivotal role in regulating gene expression.[1][2] They are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key hallmark of active chromatin.[2] This interaction serves as a scaffold to recruit the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby facilitating the expression of genes critical for cell cycle progression, proliferation, and apoptosis.[2]
In various malignancies, the aberrant activity of BET proteins, particularly BRD4, drives the expression of oncogenes such as MYC, leading to uncontrolled cell growth and survival.[3][4] this compound, by competitively inhibiting the binding of BET bromodomains to acetylated histones, effectively displaces BRD4 from chromatin, leading to the suppression of oncogenic transcriptional programs.[1][5]
Mechanism of Action: Disrupting the Chromatin Scaffold
This compound's primary mechanism of action is the competitive inhibition of the bromodomains of BET proteins. This prevents the tethering of these proteins to acetylated chromatin, thereby disrupting the assembly of transcriptional complexes at key gene regulatory regions.
Quantitative Preclinical Data
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in hematological malignancies and solid tumors dependent on BET protein function.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | General BET Bromodomains | 32.5 - 42.5 | [6] |
| Ty-82 | NUT Carcinoma | Potent (exact value not specified) | [7] |
| Hematological Cancer Models | AML, Multiple Myeloma, Non-Hodgkin Lymphoma | Broad anti-proliferative activity | [8] |
Downstream Signaling: The Ripple Effect of BET Inhibition
The displacement of BRD4 from chromatin by this compound leads to a cascade of downstream effects, most notably the transcriptional repression of the master oncogene MYC. The suppression of MYC and its target genes disrupts critical cellular processes, including cell cycle progression and metabolism, ultimately leading to cell growth arrest and apoptosis. Clinical and preclinical studies have also shown modulation of other important genes and pathways.
Clinical Development and Pharmacodynamics
This compound has been evaluated in several Phase I/II clinical trials for both solid tumors and hematological malignancies. These studies have provided valuable data on its safety, tolerability, pharmacokinetics, and pharmacodynamics.
Key Clinical Trials
| Trial ID | Phase | Cancers Studied | Key Findings | Reference |
| NCT01587703 | I/II | NUT Carcinoma and other solid tumors | Recommended Phase II dose (RP2D) of 80 mg once daily was established. Showed preliminary antitumor activity in NUT carcinoma. Most common adverse events were thrombocytopenia and gastrointestinal issues.[1][2][3] | [1][2][3] |
| NCT01943851 | I/II | Relapsed/Refractory Hematologic Malignancies (AML, NHL, Multiple Myeloma, MDS, CTCL) | RP2Ds of 75 mg daily for MDS and 60 mg daily for CTCL were selected. Objective responses were observed, but use was limited by toxicities.[3][9] | [3][9] |
Pharmacodynamic Biomarkers
Pharmacodynamic studies have identified biomarkers that confirm target engagement of this compound. A dose-dependent reduction in circulating Monocyte Chemoattractant Protein-1 (MCP-1) has been observed, indicating modulation of inflammatory gene expression.[2][10] Additionally, changes in the expression of BET target genes like HEXIM1 have been used to demonstrate target engagement.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To determine the genome-wide occupancy of BET proteins (e.g., BRD4) and assess their displacement by this compound.
General Protocol Outline:
-
Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., K562, MV4;11) and treat with DMSO (vehicle) or a range of this compound concentrations for a specified duration (e.g., 6 hours).[11]
-
Cross-linking: Fix cells with 1% formaldehyde to cross-link proteins to DNA.[11]
-
Cell Lysis and Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-500 bp using enzymatic digestion or sonication.[11]
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the target protein (e.g., anti-BRD4). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare DNA libraries and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome and perform peak calling to identify regions of protein binding. Compare peak intensities between DMSO and this compound-treated samples to quantify displacement.
RNA Sequencing (RNA-seq)
Objective: To assess the global changes in gene expression following this compound treatment.
General Protocol Outline:
-
Cell Culture and Treatment: Treat cancer cell lines with this compound or vehicle control for a defined period.
-
RNA Extraction: Isolate total RNA from the cells.
-
Library Preparation: Prepare sequencing libraries from the RNA, typically involving poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated upon this compound treatment.[4]
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify enriched biological pathways among the differentially expressed genes.[9]
-
Cell Viability Assays (MTS/MTT)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound and to calculate IC50 values.
General Protocol Outline:
-
Cell Seeding: Seed cancer cells in 96-well plates at an optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-96 hours).
-
Reagent Addition:
-
MTS Assay: Add a solution containing a tetrazolium compound (MTS) and an electron coupling reagent.
-
MTT Assay: Add MTT solution to the wells.
-
-
Incubation: Incubate the plates to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Measurement:
-
MTS Assay: Measure the absorbance of the soluble formazan product directly.
-
MTT Assay: Solubilize the formazan crystals with a detergent and then measure the absorbance.
-
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy that targets the epigenetic vulnerabilities of cancer cells. Its ability to disrupt chromatin remodeling and suppress the transcription of key oncogenes provides a strong rationale for its continued investigation. The data compiled in this guide underscore the potent and specific activity of this compound. Future research will likely focus on identifying predictive biomarkers of response, overcoming mechanisms of resistance, and exploring rational combination therapies to enhance the clinical efficacy of BET inhibitors like this compound. The detailed protocols and integrated data presented herein aim to facilitate these ongoing research efforts and accelerate the translation of epigenetic therapies into clinical practice.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
- 7. RNAs Interact with BRD4 to Promote Enhanced Chromatin Engagement and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetic, pharmacodynamic and clinical activity of this compound for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Report of the First International Symposium on NUT Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Molibresib: An In-depth Technical Guide to a Key Epigenetic Modulator in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molibresib (GSK525762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has been investigated as a potential anti-cancer agent in a range of hematological malignancies and solid tumors. As an epigenetic modulator, this compound competitively binds to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones. This disruption of chromatin remodeling leads to the downregulation of key oncogenes, most notably MYC, and subsequent inhibition of tumor cell growth. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its study.
Introduction to this compound and the BET Family
The Bromodomain and Extra-Terminal (BET) family of proteins are crucial epigenetic "readers" that play a pivotal role in regulating gene transcription.[1] By recognizing and binding to acetylated lysine residues on histone tails, they recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. The BET family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[2] Dysregulation of BET protein function has been implicated in the pathogenesis of numerous cancers, primarily through the transcriptional activation of oncogenes such as MYC.[3][4]
This compound emerges as a pan-BET inhibitor, demonstrating the ability to displace BET proteins from chromatin, leading to the suppression of oncogenic transcriptional programs.[2] Its development has been driven by the therapeutic hypothesis that inhibiting this key epigenetic control point can effectively combat cancers dependent on BET-mediated transcription.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This action displaces BET proteins from chromatin, leading to a reduction in the transcription of key oncogenes.
A primary and well-documented downstream effect of BET inhibition by this compound is the profound suppression of MYC gene expression.[3][4] The MYC family of proto-oncogenes are master regulators of cell proliferation, growth, and metabolism, and their overexpression is a hallmark of many cancers. By downregulating MYC, this compound can induce cell cycle arrest and apoptosis in susceptible cancer cells.
Preclinical Data
This compound has demonstrated broad anti-proliferative activity across a range of hematological and solid tumor cell lines in vitro and has shown significant anti-tumor efficacy in in vivo preclinical models.
In Vitro Activity
The inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting the diverse dependencies on BET-mediated transcription.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hematological Malignancies | |||
| MV4-11 | Acute Myeloid Leukemia (AML) | 112 | [5] |
| MM.1S | Multiple Myeloma (MM) | Not specified | [4] |
| OPM-2 | Multiple Myeloma (MM) | Not specified | [6] |
| RPMI-8226 | Multiple Myeloma (MM) | Not specified | [7] |
| Biochemical Assay | |||
| BET Bromodomains | (Displacement of tetra-acetylated H4 peptide) | 32.5 - 42.5 | [5] |
Table 1: In Vitro Inhibitory Activity of this compound.
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound. Oral administration of this compound has been shown to inhibit tumor growth and improve survival in models of multiple myeloma and acute myeloid leukemia.[4] In a patient-derived xenograft (PDX) model of AML, the related BET inhibitor mivebresib (ABBV-075) showed significant inhibition of bone marrow blasts, supporting the therapeutic potential of this class of drugs in AML.[8]
| Cancer Model | Dosing | Key Findings | Reference |
| Multiple Myeloma (MM) Xenograft | Not specified | Inhibition of tumor growth and significantly enhanced survival. | [4] |
| Acute Myeloid Leukemia (AML) Xenograft | Not specified | Inhibition of tumor growth and significantly enhanced survival. | [4] |
| AML Patient-Derived Xenograft (PDX) (Mivebresib) | ≤0.5 mg/kg (oral) | >60% inhibition of bone marrow blasts in 6 out of 26 models. | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Related BET Inhibitors.
Clinical Development
This compound has been evaluated in several Phase I and II clinical trials for both hematological malignancies and solid tumors. These studies have provided valuable insights into its safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy.
Pharmacokinetics
This compound is an orally bioavailable compound that exhibits rapid absorption, with maximum plasma concentrations typically reached within 2 hours of administration.[3] It has a relatively short half-life of 3-7 hours.[3]
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | [3] |
| Half-life (t1/2) | 3 - 7 hours | [3] |
Table 3: Pharmacokinetic Parameters of this compound.
Safety and Tolerability
The most common treatment-related adverse events observed with this compound are thrombocytopenia and gastrointestinal toxicities (such as nausea, vomiting, and diarrhea).[3][4] These adverse events are often dose-limiting.
| Adverse Event | Grade | Frequency | Reference |
| Thrombocytopenia | Any | 51% | [3] |
| Gastrointestinal Events | Any | 22-42% | [3] |
| Anemia | Any | 22% | [3] |
| Fatigue | Any | 20% | [3] |
| Thrombocytopenia | Grade 4 | 9% (at 60-100 mg) | [3] |
Table 4: Common Treatment-Related Adverse Events with this compound (from a Phase I study in solid tumors).
Clinical Efficacy
This compound has demonstrated modest single-agent activity in both hematological malignancies and certain solid tumors.
| Indication | Phase | Response Rate | Key Findings | Reference |
| Relapsed/Refractory Hematological Malignancies | I/II | Overall Response Rate (ORR): 13% | 6 complete responses and 7 partial responses out of 111 patients. Recommended Phase II doses were 75 mg daily for MDS and 60 mg daily for CTCL. | [4] |
| NUT Carcinoma and other Solid Tumors | I | ORR in NUT Carcinoma: 21% (4/19 patients with partial response) | Recommended Phase II dose of 80 mg once daily was selected. | [3] |
| Advanced Solid Tumors (including NUT Carcinoma and CRPC) | I/II | Confirmed Partial Response: 3/31 in NUT Carcinoma, 1/35 in CRPC | Showed manageable safety and single-agent activity in selected patients. | [9] |
Table 5: Summary of Clinical Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Solubilization (MTT only): For the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for c-Myc Expression
This protocol is used to determine the effect of this compound on the protein levels of c-Myc.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
ChIP is used to determine if this compound displaces BRD4 from specific gene promoters, such as the MYC promoter.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight at 4°C. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.[1]
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the MYC promoter or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion and Future Directions
This compound has demonstrated clear on-target activity as a BET inhibitor, leading to the downregulation of the key oncogene MYC and subsequent anti-tumor effects in a variety of preclinical models. Clinical studies have established its safety profile, with thrombocytopenia and gastrointestinal AEs being the primary dose-limiting toxicities, and have shown modest single-agent efficacy in certain patient populations, particularly in NUT carcinoma.
The future development of this compound and other BET inhibitors will likely focus on combination strategies to enhance their therapeutic efficacy and overcome resistance. Combining BET inhibitors with other targeted agents or chemotherapy may provide synergistic anti-tumor effects and broaden their clinical utility. Further research is also needed to identify predictive biomarkers to select patients most likely to respond to BET inhibitor therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. BET inhibitor this compound for the treatment of advanced solid tumors: Final results from an open-label phase I/II study. - ASCO [asco.org]
- 10. benchchem.com [benchchem.com]
Molibresib: A Technical Guide to its Pan-BET Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (also known as GSK525762 or I-BET-762) is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression.[1][2][4] They recognize and bind to acetylated lysine residues on histone tails, which is a key step in chromatin remodeling and the recruitment of transcriptional machinery.[1][2] By competitively binding to the acetyl-lysine recognition motifs on the bromodomains of BET proteins, this compound effectively displaces them from chromatin, thereby preventing the expression of key oncogenes and pro-inflammatory genes.[1][5] This activity has positioned this compound as a promising therapeutic agent in oncology and inflammatory diseases.[5][6]
Mechanism of Action
This compound functions by mimicking the structure of acetylated lysine, allowing it to competitively bind to the bromodomains of BET proteins.[1] This binding prevents the interaction between BET proteins and acetylated histones, a critical step for the assembly of transcriptional complexes.[1] The disruption of this interaction leads to the downregulation of genes involved in cell proliferation, survival, and inflammation, including the well-known oncogene MYC.[2][3] Preclinical studies have demonstrated that BET inhibition by this compound can lead to reduced c-MYC expression and its downstream effects, resulting in antitumor activity.[2]
Quantitative Analysis of Pan-BET Inhibitory Activity
The pan-BET inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Kd) of this compound against different BET proteins.
| Target Protein | Assay Type | IC50 Value | Reference |
| BET Proteins (general) | Cell-free assay | ~35 nM | [7] |
| BRD2/3/4 | FRET analysis | 32.5–42.5 nM | [7][8] |
| Target Protein | Method | Dissociation Constant (Kd) | Reference |
| BRD2, BRD3, BRD4 | Fluorescence Resonance Energy Transfer (FRET) titrations | 50.5–61.3 nM | [7] |
Key Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to modulate critical signaling pathways implicated in cancer and inflammation. By inhibiting BET proteins, this compound indirectly affects the transcriptional regulation of genes downstream of these pathways.
MYC Pathway
The MYC oncogene is a critical driver of cell proliferation and is frequently deregulated in various cancers.[9] BRD4, a primary target of this compound, is a key regulator of MYC transcription. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC expression.[2]
Caption: this compound inhibits BET proteins, preventing MYC gene transcription.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[10] BET proteins are involved in the transcriptional activation of several NF-κB target genes. Inhibition of BET proteins by this compound can therefore lead to the suppression of pro-inflammatory cytokine production and a reduction in inflammatory responses.[7][10]
Caption: this compound's inhibition of BET proteins reduces NF-κB-mediated inflammation.
BCL2 Pathway
The B-cell lymphoma 2 (BCL2) family of proteins are critical regulators of apoptosis (programmed cell death).[11] The expression of anti-apoptotic BCL2 family members can be regulated by BET proteins. By downregulating the expression of these survival genes, this compound can sensitize cancer cells to apoptosis.
Caption: this compound promotes apoptosis by inhibiting BET-mediated BCL2 expression.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pan-BET inhibitory activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method to measure the binding of BET inhibitors.[12][13] This homogeneous assay format is well-suited for high-throughput screening.[12][13]
Principle: The assay measures the proximity between a terbium-labeled donor fluorophore (e.g., on an antibody recognizing a tagged BET protein) and a dye-labeled acceptor fluorophore (e.g., on a biotinylated histone peptide bound to streptavidin-dye).[12][13][14] When the BET protein binds to the histone peptide, the donor and acceptor are brought into close proximity, allowing for FRET to occur.[15] An inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.[15]
Protocol Outline:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Detection:
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
-
Caption: Workflow for a typical TR-FRET assay to determine inhibitor potency.
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay used to study biomolecular interactions.[18][19]
Principle: The assay utilizes two types of beads: donor beads that contain a photosensitizer and acceptor beads that contain a chemiluminescent agent.[19] When a biological interaction brings the beads into close proximity (<200 nm), excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[18][19] An inhibitor disrupts the interaction, separating the beads and reducing the signal.[18]
Protocol Outline:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Dispense the test compound (this compound) into a 384-well plate.[18]
-
Add the tagged BET protein and biotinylated histone peptide.
-
Incubate at room temperature.
-
-
Detection:
-
Data Analysis:
-
Plot the AlphaScreen signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Caption: General workflow for an AlphaScreen-based inhibitor screening assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][23]
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., a BRD4 bromodomain) in a sample cell.[22][23] The heat released or absorbed upon binding is measured by the calorimeter.[22]
Protocol Outline:
-
Sample Preparation:
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.[22]
-
Set the experimental temperature (e.g., 25°C).[22]
-
Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.[22][26]
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.[26]
-
Caption: The workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.
Cell-Based Proliferation/Viability Assay
These assays are crucial for determining the functional effect of this compound on cancer cells.
Principle: Cancer cell lines are treated with varying concentrations of this compound, and cell viability or proliferation is measured after a set incubation period.
Protocol Outline:
-
Cell Culture:
-
Culture cancer cell lines (e.g., VCaP, LNCaP) in appropriate media and conditions.[8]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plates for a specified period (e.g., 96 hours).[8]
-
-
Viability Measurement:
-
Assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[8]
-
-
Data Analysis:
-
Normalize the luminescence values to untreated controls.
-
Plot the percentage of viable cells against the this compound concentration and fit the data to determine the IC50 value.[27]
-
Conclusion
This compound is a well-characterized pan-BET inhibitor with potent activity against BRD2, BRD3, and BRD4. Its mechanism of action, involving the displacement of BET proteins from chromatin, leads to the downregulation of key oncogenic and pro-inflammatory signaling pathways. The quantitative data from biochemical and cell-based assays consistently demonstrate its low nanomolar potency. The detailed experimental protocols provided herein serve as a guide for researchers investigating this compound and other BET inhibitors, facilitating further exploration of their therapeutic potential.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. NF-κB signaling and its relevance to the treatment of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 25. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 26. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Molibresib's Impact on Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762) is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene expression.[1][2] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.[1] this compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and subsequently disrupting the expression of key genes involved in cell proliferation, differentiation, and inflammation.[2] This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on transcriptional regulation, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action
This compound's primary mechanism involves the inhibition of the BET family of proteins, which leads to the downregulation of key oncogenes and pro-inflammatory genes. A critical target of BET inhibitors is the MYC family of proto-oncogenes, which are frequently overexpressed in a variety of human cancers and are known drivers of tumorigenesis.[3] BET proteins, particularly BRD4, are essential for the transcriptional activation of MYC. BRD4 binds to super-enhancers, which are large clusters of enhancers that drive high-level expression of genes critical for cell identity and, in cancer, oncogenes like MYC.[4] By displacing BRD4 from these super-enhancers, this compound effectively suppresses MYC transcription.[5]
Impact on Transcriptional Regulation
The binding of this compound to BET bromodomains initiates a cascade of events that ultimately alters the transcriptional landscape of the cell.
Downregulation of MYC and Target Genes
A primary consequence of this compound treatment is the significant downregulation of MYC gene expression. This has been observed in various preclinical models and in clinical trials. For instance, gene expression analysis from biopsy samples of patients with castration-resistant prostate cancer (CRPC) treated with this compound showed a transcriptional downregulation of Myc target genes. In a phase I/II study in hematologic malignancies, RNA sequencing analysis of bone marrow aspirates from patients treated with this compound revealed significant differential expression of 398 genes, with a majority (72.6%) being downregulated. Gene Set Enrichment Analysis (GSEA) identified the MYC target gene set as one of the downregulated pathways.
Modulation of Inflammatory Pathways
BET proteins are also key regulators of inflammatory gene expression.[1] this compound has been shown to impact inflammatory signaling, notably the NF-κB pathway. The p65 subunit of NF-κB can be acetylated, and this modification facilitates its interaction with BRD4, which is crucial for the transcription of pro-inflammatory target genes.[1] Pan-BET inhibitors, like this compound, are thought to disrupt this interaction, thereby attenuating NF-κB-mediated transcription.[1] This is supported by observations of dose-dependent reductions in circulating levels of the pro-inflammatory cytokine Monocyte Chemoattractant Protein-1 (MCP-1) in patients treated with this compound.[1][6]
Quantitative Data from Clinical Studies
The clinical development of this compound has generated a wealth of quantitative data regarding its safety, efficacy, and pharmacokinetic profile.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2 hours | [1][6] |
| Half-life (t1/2) | 3–7 hours | [1][6] |
Table 2: Clinical Efficacy of this compound in NUT Carcinoma (Phase I Study)
| Response Category | Number of Patients (n=19) | Percentage | Reference |
| Confirmed or Unconfirmed Partial Response | 4 | 21% | [1][6] |
| Stable Disease | 8 | 42% | [1][6] |
| Progression-Free for > 6 months | 4 | 21% | [1][6] |
Table 3: Common Treatment-Related Adverse Events (Any Grade) in Solid Tumors
| Adverse Event | Frequency | Reference |
| Thrombocytopenia | 51% | [1][6] |
| Nausea | 22% - 42% | [1][6] |
| Vomiting | 22% - 42% | [1][6] |
| Diarrhea | 22% - 42% | [1][6] |
| Decreased Appetite | 22% - 42% | [1][6] |
| Dysgeusia | 22% - 42% | [1][6] |
| Anemia | 22% | [1][6] |
| Fatigue | 20% | [1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on transcriptional regulation.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genomic regions where BET proteins, such as BRD4, are bound and to assess the displacement of these proteins upon this compound treatment.
Methodology:
-
Cross-linking: Treat cells with and without this compound. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the BET protein of interest (e.g., anti-BRD4). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the target protein. Compare the peak profiles between this compound-treated and untreated samples to determine changes in protein occupancy.[7][8]
RNA Sequencing (RNA-seq)
Objective: To perform a global analysis of gene expression changes induced by this compound treatment.
Methodology:
-
RNA Isolation: Treat cells with and without this compound. Isolate total RNA from the cells.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA.
-
Fragment the RNA.
-
Synthesize cDNA from the RNA template.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library via PCR.
-
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene or transcript.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.
-
Pathway Analysis: Perform functional enrichment analysis (e.g., GSEA) to identify biological pathways that are significantly altered.[9][10]
-
Cell Viability/Proliferation Assays (e.g., MTS or MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Methodology (MTS Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well. This reagent contains a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product.
-
Incubation: Incubate for 1-4 hours to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizing the Impact of this compound
Signaling Pathways and Experimental Workflows
Caption: this compound's core mechanism of action in inhibiting MYC expression.
Caption: this compound's impact on the NF-κB signaling pathway.
Caption: A typical experimental workflow for ChIP-seq analysis.
Conclusion
This compound represents a targeted therapeutic strategy that leverages our understanding of epigenetic regulation in cancer. By inhibiting the BET family of proteins, this compound disrupts the transcriptional programs that drive cancer cell proliferation and survival, with a particularly pronounced effect on MYC-driven malignancies. The quantitative data from clinical trials, while showing promise, also highlight the need for careful management of side effects. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the nuanced effects of this compound and other BET inhibitors on the complex landscape of transcriptional regulation. Continued research in this area will be crucial for optimizing the clinical application of this class of drugs and for the development of novel therapeutic combinations.
References
- 1. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
- 3. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bea.ki.se [bea.ki.se]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Antitumor Activity of Molibresib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762, I-BET762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[2][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and oncogenesis.[3][4] this compound has demonstrated broad antiproliferative activity across a range of hematological and solid tumor models in preclinical studies. This technical guide provides an in-depth summary of the preclinical antitumor activity of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of the bromodomains of BET proteins.[5] This reversible binding displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional regulators and subsequent expression of key oncogenes and growth-promoting genes.[4][5] A primary target of BET inhibition is the MYC proto-oncogene, a critical driver in many human cancers.[6][4] By suppressing MYC transcription, this compound can induce cell cycle arrest and apoptosis in susceptible cancer cells.[4] Beyond MYC, this compound also modulates the expression of other genes involved in oncogenesis and inflammation.[2][4]
Below is a diagram illustrating the signaling pathway and the mechanism of this compound action.
Caption: Mechanism of action of this compound in inhibiting BET protein function.
In Vitro Antitumor Activity
This compound has demonstrated potent antiproliferative and cytotoxic effects across a diverse panel of human cancer cell lines, including those from both hematological and solid tumors.[1]
Quantitative Data: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| General BET inhibition | Cell-free FRET assay | 32.5 - 42.5 | [5][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 460 | [4] |
| NUT Midline Carcinoma | NUT Midline Carcinoma | 50 | [3] |
| Solid Tumors (median) | Various | 50 - 1698 | [3] |
Experimental Protocol: Cell Viability (CellTiter-Glo® Assay)
This protocol is an example of a common method used to determine the IC50 of a compound on cancer cell lines.[7]
-
Cell Seeding: Cancer cell lines are seeded into 384-well opaque-walled plates at an optimized density for 7 days of growth in their recommended culture medium.[8] A time-zero plate is measured the following day to establish the baseline.[8]
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 6 days at 37°C in a humidified incubator with 5% CO2.[8]
-
Lysis and Luminescence Reading: After the incubation period, the CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal is read using a microplate reader. The data is normalized to the vehicle-treated controls, and the IC50 values are calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.[7]
Below is a diagram illustrating a typical workflow for an in vitro cell viability assay.
Caption: Workflow for a typical in vitro cell viability assay.
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been demonstrated in various preclinical in vivo models, including xenografts of human hematological and solid tumors.[1][6]
Quantitative Data: In Vivo Efficacy
Experimental Protocol: Human Tumor Xenograft Model
The following is an illustrative protocol for evaluating the in vivo antitumor activity of this compound in a mouse xenograft model.[7]
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or Balb/c-nude) are typically used to prevent rejection of human tumor cells.[7]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^7 OPM-2 multiple myeloma cells) is injected subcutaneously or intravenously into the mice.[7]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to establish and reach a predetermined size. The animals are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses, while the control group receives a vehicle solution (e.g., 1% methylcellulose and 0.2% sodium lauryl sulfate).[7] Treatment is typically continued for a specified period.[7]
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected for pharmacodynamic analysis, such as measuring the expression of target genes like MYC by Western blot or immunohistochemistry to confirm target engagement.
Below is a diagram illustrating a typical workflow for an in vivo xenograft study.
Caption: Workflow for a typical in vivo xenograft study.
Combination Therapies
Preclinical data suggest that combining this compound with other anticancer agents may enhance its therapeutic efficacy and overcome resistance mechanisms. For instance, synergistic effects have been observed when this compound is combined with endocrine therapy, such as fulvestrant, in estrogen receptor-positive (ER+) breast cancer models in vitro and in vivo.[2][3]
Conclusion
This compound has demonstrated robust preclinical antitumor activity across a wide range of cancer types. Its mechanism of action, centered on the inhibition of the BET family of proteins and the subsequent downregulation of key oncogenic drivers like MYC, provides a strong rationale for its clinical development. The in vitro and in vivo data underscore its potential as a promising therapeutic agent, both as a monotherapy and in combination with other targeted therapies. Further preclinical research will continue to elucidate the full potential of this compound and identify patient populations most likely to benefit from this novel epigenetic therapy.
References
- 1. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Molibresib in NUT Carcinoma Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Molibresib (also known as GSK525762 and I-BET762), a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in the context of NUT carcinoma (NC). NUT carcinoma is an aggressive, rare cancer driven by the fusion of the NUTM1 gene with other genes, most commonly BRD4 or BRD3. The resulting fusion oncoproteins, such as BRD4-NUT, are critical for driving tumor growth and blocking differentiation, making the BET family of proteins a key therapeutic target.
Core Mechanism of Action
This compound is a pan-BET inhibitor that targets the bromodomains of BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] In NUT carcinoma, the BRD4-NUT fusion protein plays a pivotal role in oncogenesis. The bromodomains of the BRD4 portion of the fusion protein bind to acetylated lysine residues on histones, tethering the fusion protein to chromatin. The NUT portion of the protein then recruits histone acetyltransferases (HATs), such as p300, leading to the formation of large domains of hyperacetylated chromatin, often referred to as "megadomains." These megadomains drive the transcription of key oncogenes, including MYC and SOX2, which promote cell proliferation and inhibit differentiation.[2][3]
This compound competitively binds to the acetyl-lysine binding pockets of the BET bromodomains, displacing the BRD4-NUT fusion protein from chromatin. This eviction from chromatin leads to a downstream reduction in the expression of critical oncogenes like MYC, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in NUT carcinoma cells.[4]
In Vitro Efficacy of this compound in NUT Carcinoma Cell Lines
This compound has demonstrated potent anti-proliferative activity in various NUT carcinoma cell lines. The half-maximal inhibitory concentration for growth (gIC50) provides a quantitative measure of this activity.
| Cell Line | Fusion Partner | Growth IC50 (nM) |
| Various NC Lines | Not Specified | Median of 50 |
| General BET Inhibition | Not Applicable | 32.5 - 42.5 |
Table 1: In Vitro Activity of this compound in NUT Carcinoma Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations for growth (gIC50) of this compound in NUT carcinoma cell lines.[5]
Preclinical In Vivo Models
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway in NUT carcinoma and a general workflow for preclinical evaluation of BET inhibitors.
References
- 1. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Methodological & Application
Molibresib Cellular Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762, I-BET762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression. By binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-MYC.[2][3] This disruption of oncogenic signaling pathways results in cell cycle arrest and inhibition of tumor cell proliferation, making this compound a promising therapeutic agent in various malignancies, including hematological cancers and solid tumors.[2][3][4]
This document provides detailed protocols for assessing the anti-proliferative effects of this compound in a cellular context using two common viability assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT assay. It also includes a summary of reported IC50 values in various cancer cell lines and a diagram of the underlying signaling pathway.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the transcriptional activation of key growth-promoting genes. The mechanism involves the displacement of BRD4 from acetylated chromatin, which in turn prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for the phosphorylation of RNA Polymerase II, a critical step for productive transcriptional elongation. By inhibiting this process, this compound effectively suppresses the expression of target genes, including the master regulator of cell proliferation, c-MYC.[5][6]
Quantitative Data: this compound (I-BET-762) IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (I-BET-762) in various cancer cell lines as determined by cellular proliferation assays.[7]
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| OCI-LY7 | Diffuse Large B-cell Lymphoma | Blood | 0.233 |
| SUP-B8 | B-cell Leukemia | Blood | 0.313 |
| NAMALWA | Burkitt's Lymphoma | Blood | 0.326 |
| NB4 | Acute Myeloid Leukemia | Blood | 0.334 |
| MOLM-16 | Acute Myeloid Leukemia | Blood | 0.343 |
| CRO-AP2 | Diffuse Large B-cell Lymphoma | Blood | 0.343 |
| NCI-H526 | Small Cell Lung Carcinoma | Lung | 0.382 |
| KASUMI-1 | Acute Myeloid Leukemia | Blood | 0.383 |
| OCI-AML3 | Acute Myeloid Leukemia | Blood | 0.399 |
| L-1236 | Hodgkin's Lymphoma | Blood | 0.419 |
| BC-1 | Diffuse Large B-cell Lymphoma | Blood | 0.430 |
| A3-KAW | Diffuse Large B-cell Lymphoma | Blood | 0.469 |
| SU-DHL-16 | Diffuse Large B-cell Lymphoma | Blood | 0.472 |
| JVM-3 | Chronic Lymphocytic Leukemia | Blood | 0.590 |
| BONNA-12 | Hairy Cell Leukemia | Blood | 0.614 |
| NB69 | Neuroblastoma | Nervous System | 0.627 |
| H9 | Lymphoid Neoplasm (Other) | Blood | 0.664 |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia | Blood | 0.698 |
| IST-SL2 | Small Cell Lung Carcinoma | Lung | 0.730 |
| KMS-11 | Multiple Myeloma | Blood | 0.799 |
| OCI-AML2 | Acute Myeloid Leukemia | Blood | 0.858 |
| MOLM-13 | Acute Myeloid Leukemia | Blood | 0.900 |
| KMS-12-BM | Multiple Myeloma | Blood | 0.922 |
| ST486 | Burkitt's Lymphoma | Blood | 0.950 |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma | Blood | 0.960 |
Experimental Protocols
Two standard methods for determining the effect of this compound on cell proliferation are provided below. The choice of assay may depend on the cell type, experimental throughput, and available equipment.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to cell line)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
This compound (I-BET762)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect cells.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (typically 2,000-10,000 cells/well) in 100 µL of complete medium.[8]
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 12-24 hours to allow cells to attach (for adherent lines) and resume normal growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Add 100 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells. This will bring the final volume to 200 µL per well.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).[8]
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trypsin-EDTA (for adherent cells)
-
PBS
-
This compound (I-BET762)
-
DMSO (vehicle control and for formazan solubilization)
-
MTT solution (5 mg/mL in sterile PBS)
-
Clear, flat-bottomed 96-well plates
-
Microplate spectrophotometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in Protocol 1, Step 1, but use clear, flat-bottomed 96-well plates.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as described in Protocol 1, Step 2.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well, resulting in a final volume of 110 µL.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
References
- 1. Bromodomain and Extra-terminal (BET) Bromodomain Inhibition Activate Transcription via Transient Release of Positive Transcription Elongation Factor b (P-TEFb) from 7SK Small Nuclear Ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Epi-drug Therapy Based on the Suppression of BET Family Epigenetic Readers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: I-BET-762 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Molibresib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (also known as GSK525762 or I-BET-762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT, which are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, cell cycle regulators, and pro-inflammatory genes. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the suppression of target gene expression.[1][2] Notably, the proto-oncogene MYC is a critical downstream target of BET proteins, and its downregulation is a key mechanism of the anti-cancer activity of this compound.[1]
These application notes provide a summary of the in vitro cytotoxic effects of this compound across a range of cancer cell lines and detailed protocols for assessing its activity using common cytotoxicity assays.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the function of BET proteins, which act as scaffolds to recruit transcriptional machinery to chromatin. This inhibition leads to the downregulation of genes essential for cancer cell proliferation and survival.
Caption: this compound inhibits BET proteins from binding to acetylated histones, disrupting oncogene transcription.
In Vitro Cytotoxicity Data
This compound has demonstrated broad antiproliferative activity across a range of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from various in vitro studies are summarized below.
Table 1: In Vitro Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 241 |
| MV4-11 | Acute Myeloid Leukemia | CCK-8 | 112 |
| DH-My6 | B-cell Lymphoma | Not Specified | 141 |
Data compiled from multiple sources.
Table 2: In Vitro Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | 15.3 |
| VU-SCC-040 | Head and Neck Squamous Cell Carcinoma | 20.0 |
| VU-SCC-094 | Head and Neck Squamous Cell Carcinoma | 22.7 |
| VU-SCC-078 | Head and Neck Squamous Cell Carcinoma | 28.0 |
| VU-SCC-120 | Head and Neck Squamous Cell Carcinoma | 37.3 |
| UM-SCC-47 | Head and Neck Squamous Cell Carcinoma | 46.7 |
| VU-SCC-OE | Head and Neck Squamous Cell Carcinoma | 439.3 |
| Aspc-1 | Pancreatic Cancer | 231 |
| CAPAN-1 | Pancreatic Cancer | 990 |
| PANC-1 | Pancreatic Cancer | 2550 |
Data compiled from multiple sources.[3]
Table 3: this compound Activity in Cell-Free and Other Assays
| Assay Type | Target | IC50 (nM) |
| Cell-Free Assay | BET Proteins | ~35 |
| FRET Assay | BET Bromodomains (BRD2/3/4) | 32.5 - 42.5 |
Data compiled from multiple sources.[2][4]
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays to evaluate the efficacy of this compound.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (GSK525762)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (GSK525762)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm)
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (as recommended by the kit manufacturer, e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from the no-cell control) from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value (effective concentration for 50% cytotoxicity).
-
Troubleshooting
-
High background in MTT assay: Ensure complete removal of the MTT-containing medium before adding the solubilization solution. Phenol red in the medium can also contribute to background; consider using phenol red-free medium for the assay.
-
Low signal in LDH assay: Ensure that the cell density is optimal. Too few cells will result in a low LDH release. Also, check the expiration date of the assay kit.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions. Cell seeding density should be uniform across all wells.
Conclusion
This compound is a promising anti-cancer agent with demonstrated in vitro cytotoxicity across a variety of cancer cell lines. The provided protocols for MTT and LDH assays offer reliable methods for researchers to further investigate the cytotoxic effects of this compound and similar compounds in their specific models of interest. Careful experimental design and execution are crucial for obtaining accurate and reproducible results.
References
- 1. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Molibresib (GSK525762) in Hematological Malignancy Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the mechanism and effects of Molibresib (also known as GSK525762), a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in hematological malignancy cell lines. Detailed protocols for key experimental assays are also provided to facilitate research and development.
Introduction
This compound is a selective, orally bioavailable pan-BET family inhibitor targeting BRD2, BRD3, BRD4, and BRDT[1]. BET proteins are epigenetic readers that play a crucial role in regulating gene expression, including key oncogenes involved in cell proliferation and survival[2][3]. By binding to the acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to drive the expression of target genes. In many hematological malignancies, there is a dependency on BET proteins for the sustained expression of oncogenes such as MYC[2][3]. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and leading to the suppression of target gene transcription[1]. This activity has demonstrated broad anti-proliferative effects in various hematological cancer models, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL)[2][4].
Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the transcriptional program of cancer cells. The primary mechanism involves the inhibition of BET proteins, particularly BRD4, from binding to acetylated histones at enhancer and promoter regions of target genes. This leads to a significant downregulation of key oncogenes and their downstream pathways.
A key target of BET inhibitors is the MYC oncogene, which is a master regulator of cell proliferation, growth, and metabolism. This compound treatment has been shown to decrease the expression of MYC and its downstream targets, such as the anti-apoptotic protein BCL2[3]. This disruption of critical survival and proliferation signals ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound in hematological malignancy cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound (GSK525762)
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Various | Hematological Malignancies | 32.5 - 42.5 | This range has been reported for this compound's BET bromodomain inhibition. Specific hematological cell line data is limited in the provided search results. |
| NHL cell lines | Non-Hodgkin Lymphoma | Potent growth inhibition | Specific IC50 values are not detailed in the search results, but in vitro and in vivo growth inhibition is confirmed.[4] |
| AML cell lines | Acute Myeloid Leukemia | Broad anti-proliferative activity | This compound induces cytotoxicity in AML models.[2] |
| MM cell lines | Multiple Myeloma | Broad anti-proliferative activity | This compound induces cytotoxicity in MM models.[2] |
Table 2: Cellular Effects of this compound in Hematological Malignancy Cell Lines
| Effect | Cell Lines | Observations |
| Apoptosis | AML, MM, NHL | This compound induces apoptosis.[2][5] Quantitative data on the percentage of apoptotic cells at specific concentrations is not readily available in the provided search results. |
| Cell Cycle Arrest | AML | This compound can induce G1 cell cycle arrest.[5] Specific percentages of cells in each phase are not detailed. |
| MYC Downregulation | Leukemia and Myeloma models | This compound reduces c-MYC expression and its transcriptional downstream effects.[3] |
| BCL2 Downregulation | Lymphoma models | As a downstream target of MYC, BCL2 expression is expected to be downregulated. |
Experimental Workflow Overview
A typical workflow for evaluating the efficacy of this compound in hematological malignancy cell lines involves a series of in vitro assays to determine its effect on cell viability, apoptosis, and cell cycle progression, followed by molecular analyses to confirm its mechanism of action.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the application notes.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., AML, MM, NHL lines)
-
Complete culture medium
-
This compound (GSK525762)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation with MTT, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in hematological malignancy cell lines following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of hematological malignancy cell lines.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by centrifugation and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal to determine the DNA content and thus the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins such as MYC, BCL2, and BRD4 following this compound treatment.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-BCL2, anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cell pellets in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Validating Molibresib Target Genes Using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to the disruption of transcriptional programs that are critical for tumor cell growth and survival. A key downstream effector of BET protein function is the MYC proto-oncogene, which is a master regulator of cell proliferation, and its downregulation is a hallmark of BET inhibitor activity.[2][3]
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique for measuring gene expression levels. It is the gold standard for validating the effects of therapeutic compounds on target gene expression.[4] These application notes provide a detailed protocol for using RT-qPCR to validate the downregulation of key this compound target genes, offering a robust method to assess the pharmacodynamic effects of the compound in preclinical and clinical research.
Target Gene Selection
The primary target for validation is the MYC proto-oncogene, a well-established downstream target of the BET signaling pathway.[2][3][5] Additionally, this protocol includes the analysis of other relevant biomarkers:
-
GATA1, NFE2, and PF4: These genes are involved in hematopoiesis and thrombopoiesis. Their downregulation has been observed with BET inhibitor treatment and can serve as pharmacodynamic biomarkers, particularly for understanding on-target toxicities like thrombocytopenia.
-
HEXIM1: This protein is a negative regulator of the P-TEFb complex, which is involved in transcriptional elongation. Inhibition of BET proteins can lead to an upregulation of HEXIM1 expression, making it a useful pharmacodynamic marker of target engagement.
Data Presentation
The following tables provide a structured format for presenting quantitative RT-qPCR data.
Table 1: Validated RT-qPCR Primer Sequences for Human Target and Housekeeping Genes
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) | Source |
| Target Genes | ||||
| MYC | CACGACACTGTGGCGGAGAAAT | TTCCAGATGCCTTGCGGTTTCG | Not specified | [6] |
| GATA1 | CACGACACTGTGGCGGAGAAAT | TTCCAGATGCCTTGCGGTTTCG | Not specified | [6] |
| NFE2 | GGAGAGATGGAACTGACTTGGC | GAATCTGGGTGGATTGAGCAGG | Not specified | [7] |
| PF4 | TCCTGCCACTTGTGGTCGCCT | CCTTGATCACCTCCAGGCTGG | Not specified | [8] |
| HEXIM1 | GAGGACAGTAGGTGGCAATCGA | AGGCAGCTAGATTCTGGACAGG | Not specified | [9] |
| Housekeeping Genes | ||||
| TBP | Specific sequence proprietary | Specific sequence proprietary | 90-160 | [10] |
| HPRT1 | Specific sequence proprietary | Specific sequence proprietary | Not specified | [11] |
| GAPDH | GTCATCATCTCTGCCCCCTCT GCT | CTTCTTGATGTCATCATATTTG | Not specified | [12] |
Table 2: Example Data Summary of this compound Treatment on Target Gene Expression
| Target Gene | Treatment Group | Mean Cq ± SD | ΔCq (Target - HKG) | ΔΔCq (Treated - Vehicle) | Fold Change (2^-ΔΔCq) | P-value |
| MYC | Vehicle (DMSO) | 24.5 ± 0.3 | 4.0 | - | 1.0 | - |
| This compound (1 µM) | 26.8 ± 0.4 | 6.3 | 2.3 | 0.20 | < 0.01 | |
| GATA1 | Vehicle (DMSO) | 28.1 ± 0.2 | 7.6 | - | 1.0 | - |
| This compound (1 µM) | 29.9 ± 0.3 | 9.4 | 1.8 | 0.29 | < 0.01 | |
| NFE2 | Vehicle (DMSO) | 27.3 ± 0.4 | 6.8 | - | 1.0 | - |
| This compound (1 µM) | 28.9 ± 0.5 | 8.4 | 1.6 | 0.33 | < 0.01 | |
| PF4 | Vehicle (DMSO) | 29.5 ± 0.3 | 9.0 | - | 1.0 | - |
| This compound (1 µM) | 31.0 ± 0.4 | 10.5 | 1.5 | 0.35 | < 0.01 | |
| HEXIM1 | Vehicle (DMSO) | 25.0 ± 0.2 | 4.5 | - | 1.0 | - |
| This compound (1 µM) | 24.2 ± 0.3 | 3.7 | -0.8 | 1.74 | < 0.05 |
Note: This is example data and will vary depending on the cell line, treatment conditions, and housekeeping gene (HKG) used. Cq values are for illustrative purposes.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., a MYC-dependent cell line) in appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
This compound Treatment: The following day, treat the cells with this compound at the desired concentrations (e.g., a dose-response ranging from 0.1 µM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
II. RNA Isolation and Quantification
-
Cell Lysis and RNA Extraction: At the end of the incubation period, wash the cells with PBS and lyse them directly in the plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification: Purify total RNA from the cell lysates according to the manufacturer's protocol. This typically involves homogenization, ethanol precipitation, and column-based purification.
-
DNase Treatment: Perform an on-column DNase digestion during the RNA purification step to eliminate any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction by combining the purified total RNA (e.g., 1 µg), a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen), dNTPs, random primers or oligo(dT) primers, and RNase inhibitor in a total volume of 20 µL.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended cycling conditions. This will synthesize complementary DNA (cDNA) from the RNA template.
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., a 1:10 dilution) for use in the qPCR reaction.
IV. Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well or 384-well qPCR plate. For each sample, combine a SYBR Green-based qPCR master mix, the forward and reverse primers for the target or housekeeping gene, and the diluted cDNA.
-
qPCR Cycling: Perform the qPCR in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension) for approximately 40 cycles.
-
Melt Curve Analysis: At the end of the cycling protocol, perform a melt curve analysis to verify the specificity of the amplified product.
V. Data Analysis
-
Determine Cq Values: The qPCR instrument software will determine the quantification cycle (Cq) value for each reaction, which is the cycle number at which the fluorescence signal crosses a set threshold.
-
Relative Quantification (ΔΔCq Method):
-
Normalization to Housekeeping Gene (ΔCq): For each sample, calculate the difference in Cq values between the target gene and the housekeeping gene (ΔCq = Cq(target) - Cq(housekeeping)).
-
Normalization to Control (ΔΔCq): Calculate the difference between the ΔCq of the treated sample and the ΔCq of the vehicle control sample (ΔΔCq = ΔCq(treated) - ΔCq(vehicle)).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for RT-qPCR.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Human-specific GAPDH qRT-PCR is an accurate and sensitive method of xenograft metastasis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data supporting the design and evaluation of a universal primer pair for pseudogene-free amplification of HPRT1 in real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. sinobiological.com [sinobiological.com]
- 6. origene.com [origene.com]
- 7. origene.com [origene.com]
- 8. origene.com [origene.com]
- 9. origene.com [origene.com]
- 10. Human TBP qPCR Primer Pair [sbsgenetech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Downregulation of Dihydrotestosterone and Estradiol Levels by HEXIM1 - PMC [pmc.ncbi.nlm.nih.gov]
Molibresib (GSK525762) for In Vivo Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (also known as GSK525762 or I-BET762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT, which are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as c-MYC.[2] this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of target gene expression. This disruption of oncogenic signaling pathways results in cell cycle arrest, senescence, and apoptosis in various cancer models.
Preclinical studies have demonstrated the anti-tumor activity of this compound in a range of solid and hematologic malignancies, including NUT midline carcinoma (NMC), acute myeloid leukemia (AML), multiple myeloma, and triple-negative breast cancer (TNBC).[2][3] Its efficacy in in vivo xenograft models has positioned it as a promising therapeutic agent, leading to its evaluation in multiple clinical trials.[1]
These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models, including its mechanism of action, detailed experimental protocols for various cancer types, and a summary of key quantitative data from published studies.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the function of BET proteins, which are critical regulators of gene expression.
Caption: this compound's Mechanism of Action.
The key steps in this compound's mechanism of action are:
-
Binding to BET Proteins: this compound competitively binds to the bromodomains of BET proteins, preventing their association with acetylated histones on the chromatin.[1]
-
Disruption of Transcriptional Complexes: This displacement from chromatin disrupts the formation of transcriptional complexes at the promoters and enhancers of key oncogenes.
-
Downregulation of Oncogene Expression: Consequently, the transcription of critical cancer-driving genes, most notably c-MYC, is suppressed.[2]
-
Induction of Anti-Tumor Effects: The reduction in oncoprotein levels leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Data Presentation: this compound in In Vivo Xenograft Models
The following tables summarize quantitative data from preclinical studies of this compound in various xenograft models.
Table 1: this compound Dosing and Efficacy in Solid Tumor Xenograft Models
| Cancer Type | Cell Line / Model | Mouse Strain | This compound (GSK525762) Dose | Route | Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| NUT Midline Carcinoma | Patient-derived | Murine | Not specified | Oral | Not specified | Induces squamous differentiation and inhibits proliferation | [4] |
| Prostate Cancer | LuCaP 35CR | Not specified | 8 mg/kg | Oral | Daily | 27% TGI (not statistically significant) | [3] |
| Prostate Cancer | LuCaP 35CR | Not specified | 25 mg/kg | Oral | Daily | 57% TGI (statistically significant) | [3] |
| ER+ Breast Cancer | Not specified | Not specified | Not specified | Oral | Not specified | Synergistic activity with fulvestrant | [5] |
Table 2: this compound Dosing and Efficacy in Hematological Malignancy Xenograft Models
| Cancer Type | Cell Line / Model | Mouse Strain | This compound (I-BET762) Dose | Route | Schedule | Outcome | Reference |
| Multiple Myeloma | OPM-2 | NOD-SCID | Up to 10 mg/kg | Oral | Daily | Significantly reduced plasma hLC concentration; well-tolerated | [1] |
| Multiple Myeloma | OPM-2 | NOD-SCID | 30 mg/kg | Oral | Every other day | Significantly reduced plasma hLC concentration; well-tolerated | [1] |
| Acute Myeloid Leukemia | Not specified | Mouse | Not specified | Not specified | Not specified | Inhibited tumor growth and significantly enhanced survival | [3] |
Experimental Protocols
The following are detailed protocols for the use of this compound in various in vivo xenograft models. These protocols are synthesized from published literature and general best practices.
General Experimental Workflow
Caption: General workflow for this compound xenograft studies.
Protocol 1: NUT Midline Carcinoma (NMC) Xenograft Model
NUT midline carcinoma is a rare and aggressive cancer defined by rearrangements of the NUTM1 gene. Patient-derived xenograft (PDX) models are often preferred for this cancer type.
1. Materials:
-
Cell Source: Patient-derived NMC cells or established NMC cell lines (if available).
-
Animals: Immunocompromised mice (e.g., NOD-SCID, NSG).
-
This compound (GSK525762): Powder form.
-
Vehicle: Based on common practice for oral gavage of similar small molecules, a formulation such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water is a reasonable starting point. Note: The exact vehicle for preclinical oral administration of this compound is not consistently reported in publicly available literature, so optimization may be required.
-
Anesthetics and surgical tools.
2. Procedure:
-
Tumor Implantation:
-
For PDX models, surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of an anesthetized mouse.
-
For cell line-derived xenografts, inject 1-10 x 10⁶ cells in a 100-200 µL volume of a 1:1 mixture of serum-free media and Matrigel subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in the chosen vehicle.
-
Administer this compound orally via gavage at the desired dose (e.g., starting with a range of 10-30 mg/kg daily, based on data from other models). The control group should receive the vehicle alone.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a maximum ethical size), euthanize the mice and collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for c-MYC, immunohistochemistry).
-
Protocol 2: Triple-Negative Breast Cancer (TNBC) Xenograft Model
1. Materials:
-
Cell Lines: MDA-MB-231, MDA-MB-468, or patient-derived TNBC cells.
-
Animals: Female immunodeficient mice (e.g., NOD-SCID, athymic nude).
-
This compound and Vehicle: As described in Protocol 1.
-
Other reagents: Matrigel, sterile PBS.
2. Procedure:
-
Orthotopic Implantation:
-
Anesthetize the mouse and make a small incision to expose the mammary fat pad.
-
Inject 1-5 x 10⁶ TNBC cells in 50 µL of a 1:1 mixture of serum-free media and Matrigel into the mammary fat pad.
-
Close the incision with sutures or wound clips.
-
-
Tumor Growth Monitoring, Randomization, and Dosing:
-
Follow steps 2.2 and 2.3 from Protocol 1.
-
-
Endpoint Analysis:
-
In addition to tumor collection, lungs and other organs can be harvested to assess metastasis.
-
Protocol 3: Acute Myeloid Leukemia (AML) Xenograft Model
AML xenografts are typically systemic models established via intravenous or intraperitoneal injection.
1. Materials:
-
Cell Lines: MV4-11, MOLM-13, or patient-derived AML cells.
-
Animals: Highly immunodeficient mice (e.g., NSG or NSG-SGM3, which express human cytokines to better support myeloid cell engraftment).
-
This compound and Vehicle: As described in Protocol 1.
-
Flow cytometry antibodies: To detect human CD45+ cells in mouse peripheral blood.
2. Procedure:
-
Cell Injection:
-
Inject 1-5 x 10⁶ AML cells in 100-200 µL of sterile PBS intravenously (via the tail vein) or intraperitoneally.
-
-
Engraftment Monitoring:
-
Starting 2-3 weeks post-injection, monitor engraftment by collecting peripheral blood and performing flow cytometry to detect the percentage of human CD45+ cells.
-
-
Randomization and Dosing:
-
Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Monitoring and Endpoint:
-
Monitor the percentage of hCD45+ cells in the blood weekly.
-
Monitor animal health and signs of leukemia progression (e.g., weight loss, hind limb paralysis).
-
At the end of the study, collect bone marrow, spleen, and peripheral blood to assess leukemic burden.
-
Conclusion
This compound has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, validating its mechanism of action as a BET inhibitor. The protocols outlined above provide a framework for researchers to further investigate the efficacy of this compound in different cancer contexts. Careful selection of the appropriate xenograft model, cell line or patient-derived tissue, and mouse strain is critical for obtaining robust and translatable data. Further studies are warranted to explore optimal dosing strategies and potential combination therapies to maximize the therapeutic benefit of this compound.
References
- 1. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Molibresib IC50 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has demonstrated significant anti-tumor activity in preclinical models of various hematologic malignancies and solid tumors.[1][2] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2][3] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to promoters and enhancers of key oncogenes, such as c-MYC.[2] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin and leading to the downregulation of target gene expression. This mode of action results in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[3]
These application notes provide a comprehensive overview of the half-maximal inhibitory concentration (IC50) of this compound in a variety of cancer cell lines. The included data, presented in a clear tabular format, serves as a valuable resource for researchers investigating the therapeutic potential of this compound. Furthermore, detailed protocols for determining IC50 values using a common luminescence-based cell viability assay are provided, along with diagrams illustrating the experimental workflow and the underlying signaling pathway.
This compound IC50 in Various Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, demonstrating its broad potential as an anti-cancer agent. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 |
| General | ||
| BET Bromodomain Inhibition | 32.5 - 42.5 nM | |
| Solid Tumors (median) | 50 - 1698 nM | |
| Hematological Malignancies | ||
| 697 | Acute Lymphoblastic Leukemia | 1.17 µM |
| Solid Tumors | ||
| NUT Midline Carcinoma (NMC) | 50 nM (median) |
Note: This table represents a summary of publicly available data. IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.
Experimental Protocols
A detailed protocol for determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay is provided below. This assay is a robust and sensitive method that quantifies ATP, an indicator of metabolically active cells.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (GSK525762)
-
Dimethyl sulfoxide (DMSO)
-
Opaque-walled 96-well or 384-well plates (compatible with a luminometer)[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[4]
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Dilute the cell suspension in complete culture medium to the optimal seeding density for each cell line. This should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Seed the cells into the wells of an opaque-walled multiwell plate.[5] Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for the dose-response curve. It is recommended to perform a ten-fold dilution series for initial experiments.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully add the diluted this compound or vehicle control to the appropriate wells. It is advisable to perform each treatment in triplicate.
-
-
Incubation:
-
Return the plate to the 37°C incubator and incubate for the desired treatment period (e.g., 72 hours). The optimal incubation time may vary depending on the cell line.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5]
-
Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of cell culture medium in the well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence of each well using a luminometer.[5]
-
-
Data Analysis and IC50 Determination:
-
Subtract the average background luminescence (from the medium-only wells) from all other luminescence readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is the concentration of this compound that corresponds to 50% inhibition of cell viability.
-
Visualizations
Signaling Pathway of this compound Action```dot
References
- 1. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. OUH - Protocols [ous-research.no]
Molibresib: Comprehensive Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Molibresib (also known as GSK525762 or I-BET762) for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
This compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Its hydrophobic nature necessitates careful consideration of solvent selection and preparation methods to maintain its stability and bioavailability in cell culture media.
Solubility Data
Quantitative solubility data for this compound in various solvents are summarized in the table below. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3] The hygroscopic nature of DMSO can significantly impact the solubility of the compound.[3]
| Solvent System | Solubility | Recommendations |
| DMSO | ≥ 60 mg/mL (≥ 141.54 mM) | Sonication is recommended to aid dissolution.[4] Use newly opened DMSO.[3] |
| Ethanol | 39 mg/mL (92 mM) | Sonication is recommended.[4] |
| 1M HCl | 100 mg/mL (235.90 mM) | Requires sonication and pH adjustment.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.72 mM) | Sonication is recommended.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.67 mg/mL (4.59 mM) | Provides a clear solution.[5] |
Mechanism of Action: BET Inhibition
This compound functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] This competitive binding displaces BET proteins from chromatin, thereby preventing their interaction with acetylated histones.[1] The disruption of this interaction leads to altered chromatin remodeling and gene expression, ultimately inhibiting the transcription of growth-promoting genes like c-MYC.[1][2][6]
This compound inhibits BET proteins, disrupting gene transcription and cell proliferation.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions for cell culture applications.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
37°C water bath or incubator
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.24 mg of this compound (Molecular Weight: 423.90 g/mol ) in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, sonicate the vial for 10-15 minutes to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[3]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
To minimize precipitation and ensure accurate dosing, it is critical to perform a stepwise dilution of the DMSO stock solution into the aqueous cell culture medium. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.[4] This helps to reduce the risk of precipitation.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: While gently swirling the pre-warmed cell culture medium, add the required volume of the this compound stock solution (or intermediate dilution) to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution.
-
DMSO Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, as higher concentrations can be toxic to cells.[7] A final DMSO concentration of 0.1% is preferred.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of cell culture medium.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store diluted aqueous solutions of this compound.
Workflow for preparing this compound stock and working solutions.
Cautions and Best Practices
-
Precipitation: this compound has low aqueous solubility. If precipitation is observed upon dilution in cell culture medium, consider using a co-solvent system or reducing the final concentration. Warming the medium and performing a stepwise dilution can help mitigate this issue.[4][8]
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect stock solutions from light by using amber vials or wrapping clear vials in foil, especially for long-term storage.
-
Toxicity: Handle this compound powder and concentrated stock solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Verification: For critical experiments, it is advisable to verify the concentration of the prepared stock solution using an appropriate analytical method such as HPLC.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Molibresib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, including c-MYC.[2][3] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of target gene expression and subsequent inhibition of tumor cell growth.[4][5] Preclinical studies have demonstrated its anti-tumor activity in various solid and hematologic malignancies.[6] This document provides a detailed overview of the pharmacokinetic (PK) profile of this compound in preclinical models and outlines protocols for its analysis.
Pharmacokinetic Profile of this compound in Preclinical Models
Due to the limited availability of specific quantitative preclinical pharmacokinetic data for this compound in the public domain, the following tables are presented as representative examples based on typical findings for orally bioavailable small molecule inhibitors in these species. These values are intended for illustrative purposes to guide experimental design.
Table 1: Representative Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse (Dose: 10 mg/kg) | Rat (Dose: 10 mg/kg) | Dog (Dose: 5 mg/kg) |
| Cmax (ng/mL) | ~ 800 - 1200 | ~ 600 - 1000 | ~ 400 - 700 |
| Tmax (h) | 0.5 - 1.0 | 1.0 - 2.0 | 2.0 - 4.0 |
| AUC (0-t) (ng·h/mL) | ~ 3000 - 5000 | ~ 4000 - 7000 | ~ 5000 - 9000 |
| AUC (0-inf) (ng·h/mL) | ~ 3200 - 5500 | ~ 4500 - 7800 | ~ 5500 - 10000 |
| T½ (h) | 2.0 - 4.0 | 3.0 - 6.0 | 4.0 - 8.0 |
| CL/F (mL/min/kg) | ~ 30 - 60 | ~ 20 - 40 | ~ 8 - 15 |
| Vd/F (L/kg) | ~ 5 - 10 | ~ 4 - 8 | ~ 3 - 6 |
| Oral Bioavailability (%) | ~ 20 - 40 | ~ 30 - 50 | ~ 40 - 60 |
Table 2: Summary of ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound
| Property | Description |
| Absorption | This compound is orally bioavailable.[6] In humans, it exhibits rapid absorption with a time to maximum plasma concentration (Tmax) of approximately 2 hours.[4][6] |
| Distribution | The volume of distribution suggests distribution into tissues. |
| Metabolism | This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) enzymes.[1][6] It has two major active metabolites that are equipotent to the parent molecule.[1][6] There is evidence of autoinduction of its own metabolism, particularly at higher doses.[6] |
| Excretion | The primary route of elimination is expected to be through metabolism. |
| Safety Note | Preclinical studies in dogs have indicated a potential for QT interval prolongation at doses of ≥1 mg/kg/day.[7] |
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by targeting the BET-c-MYC signaling axis. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits BET proteins, leading to decreased c-MYC expression.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol describes a typical single-dose pharmacokinetic study of this compound in rats following oral administration.
1. Animals:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. They should be fasted overnight before dosing.
2. Materials:
-
This compound (GSK525762).
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles (appropriate size for rats).
-
Syringes.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
Freezer (-80°C).
3. Experimental Workflow:
Caption: Workflow for a preclinical pharmacokinetic study.
4. Procedure:
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200g rat with a dosing volume of 2 mL/kg).
-
Dosing: Weigh each rat to determine the exact dosing volume. Administer the this compound formulation orally using a gavage needle.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general method for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound analytical standard and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of this compound).
-
Acetonitrile (ACN), methanol (MeOH), and formic acid (FA) (all LC-MS grade).
-
Ultrapure water.
-
Plasma samples from the in vivo study.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
3. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
4. Data Analysis:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the PK parameters from the concentration-time data.
Conclusion
The preclinical pharmacokinetic assessment of this compound is crucial for understanding its ADME properties and for guiding dose selection in clinical trials. The protocols outlined in these application notes provide a framework for conducting in vivo pharmacokinetic studies and for the bioanalytical quantification of this compound in plasma. The provided signaling pathway and representative pharmacokinetic data offer valuable context for researchers in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. Population pharmacokinetic modeling of this compound and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic modeling of this compound and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure–response analysis of adverse events associated with this compound and its active metabolites in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Set Enrichment Analysis (GSEA) with Molibresib Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762) is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the suppression of target gene expression.
The primary downstream effect of this compound is the downregulation of key oncogenes, such as MYC, and inflammatory genes, making it a promising therapeutic agent in various cancers and inflammatory diseases. Gene Set Enrichment Analysis (GSEA) is a powerful computational method to determine whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states (e.g., this compound-treated vs. untreated cells). This document provides a detailed protocol for performing GSEA on data from experiments involving this compound to elucidate its molecular mechanism and identify affected biological pathways.
Experimental Design and Data Acquisition
A typical experiment to generate data for GSEA with this compound would involve treating a relevant cell line (e.g., a cancer cell line known to be sensitive to BET inhibitors) with this compound and a vehicle control (e.g., DMSO). Following treatment, RNA would be extracted, and gene expression profiling would be performed using methods such as RNA-sequencing (RNA-seq) or microarray analysis.
Table 1: Example Experimental Parameters
| Parameter | Description |
| Cell Line | Human acute myeloid leukemia (AML) cell line (e.g., MOLM-13) |
| Treatment | 500 nM this compound or Vehicle (0.1% DMSO) |
| Treatment Duration | 24 hours |
| Replicates | 3 biological replicates per condition |
| Data Acquisition | RNA-sequencing (e.g., Illumina NovaSeq) |
| Data Preprocessing | Raw sequencing reads are aligned to a reference genome, and a gene expression matrix (counts or normalized expression values) is generated. |
Gene Set Enrichment Analysis (GSEA) Protocol
This protocol outlines the steps for performing GSEA using the GSEA software from the Broad Institute.
Data Preparation
-
Expression Data: Your gene expression data should be in a text file format (e.g., .txt, .gct). The first column should contain the gene symbols, and subsequent columns should contain the normalized expression values for each sample.
-
Phenotype Labels: Create a phenotype label file (.cls) that defines the experimental groups (e.g., "this compound" and "Control").
-
Gene Sets: Use curated gene set databases from the Molecular Signatures Database (MSigDB), such as the Hallmark gene sets (h.all.v7.4.symbols.gmt) or KEGG gene sets (c2.cp.kegg.v7.4.symbols.gmt).
Running GSEA
-
Launch the GSEA software.
-
Load your expression data, phenotype labels, and gene sets.
-
Set the "Collapse/Remap to gene symbols" parameter to "Collapse".
-
Set the "Permutation type" to "phenotype".
-
Choose the "Enrichment statistic". The default "weighted" is recommended.
-
Select the output folder.
-
Run the analysis.
Interpretation of Results
The primary output of GSEA is an enrichment plot and a table of enriched gene sets. Key metrics to consider are:
-
Enrichment Score (ES): Indicates the degree to which a gene set is overrepresented at the top or bottom of a ranked list of genes.
-
Normalized Enrichment Score (NES): The ES normalized to account for gene set size.
-
False Discovery Rate (FDR) q-value: The estimated probability that a given NES represents a false-positive finding. A stringent FDR cutoff (e.g., < 0.05) is recommended.
-
Nominal p-value: The statistical significance of the ES.
Table 2: Hypothetical GSEA Results for this compound Treatment
| Gene Set Name | NES | Nominal p-value | FDR q-value |
| HALLMARK_MYC_TARGETS_V1 | -2.85 | < 0.001 | < 0.001 |
| HALLMARK_E2F_TARGETS | -2.51 | < 0.001 | 0.002 |
| HALLMARK_G2M_CHECKPOINT | -2.33 | < 0.001 | 0.005 |
| HALLMARK_INFLAMMATORY_RESPONSE | -2.15 | 0.002 | 0.011 |
| HALLMARK_TNFA_SIGNALING_VIA_NFKB | -2.08 | 0.004 | 0.015 |
These hypothetical results indicate a significant downregulation of gene sets related to MYC and E2F targets, cell cycle progression (G2M checkpoint), and inflammatory signaling, which is consistent with the known mechanism of action of BET inhibitors.
Visualizations
This compound Mechanism of Action
Application Notes and Protocols: Molibresib in Combination with Fulvestrant in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. Fulvestrant, a selective estrogen receptor degrader (SERD), is a key therapeutic agent that functions by binding to the estrogen receptor (ERα), leading to its degradation and thereby inhibiting ER signaling.[1][2][3] However, the development of resistance to endocrine therapies remains a significant clinical challenge.
Molibresib (GSK525762) is a small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[4][5] These proteins are epigenetic readers that play a crucial role in the transcription of genes involved in cell proliferation and survival, including the oncogene c-MYC.[1] By preventing the interaction between BET proteins and acetylated histones, this compound disrupts the expression of these key growth-promoting genes.[4]
Preclinical evidence suggests that combining BET inhibitors with endocrine therapies like fulvestrant could be a promising strategy to overcome endocrine resistance in ER+ breast cancer.[4][6] The rationale for this combination lies in the potential for synergistic anti-tumor activity by targeting both the primary driver of tumor growth (ER signaling) and a key mechanism of transcriptional regulation (BET proteins). While a phase I/II clinical trial (NCT02964507) of this compound in combination with fulvestrant in heavily pretreated patients with HR+/HER2- metastatic breast cancer did not demonstrate clinically meaningful activity, preclinical studies with other BET inhibitors have shown promise.[4][6]
These application notes provide an overview of the preclinical rationale, experimental protocols, and potential signaling pathways involved in the combination of this compound and fulvestrant in breast cancer cells, drawing upon available data for this compound and other relevant BET inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of a Novel BET Inhibitor (Compound 27) in Fulvestrant-Resistant Breast Cancer Cells
Note: Data presented here is for a novel pyrrolopyridone BET inhibitor, Compound 27, as specific quantitative data for this compound in fulvestrant-resistant cells was not available in the reviewed literature. This data is illustrative of the potential for BET inhibitors in this context.
| Cell Line | Treatment | IC50 (nM) |
| MCF-7:CFR (Fulvestrant-Resistant) | Compound 27 | < 10 |
This table summarizes the potent growth-inhibitory effect of a novel BET inhibitor in a breast cancer cell line with acquired resistance to fulvestrant, highlighting the potential of BET inhibition in overcoming endocrine resistance.[1]
Table 2: Clinical Response to this compound and Fulvestrant Combination in HR+/HER2- Metastatic Breast Cancer (NCT02964507)
| Treatment Group | Number of Patients | Objective Response Rate (ORR) |
| This compound (60 mg) + Fulvestrant | 123 | 13% |
This table presents the overall objective response rate from a phase I/II clinical trial, indicating limited clinical activity in a heavily pretreated patient population.[4][6][7][8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Fulvestrant Combination
Caption: Dual inhibition of ER and BET pathways by fulvestrant and this compound.
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating this compound and fulvestrant synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound and fulvestrant on breast cancer cell lines such as MCF-7.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Fulvestrant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, fulvestrant, or the combination of both. Include a vehicle-only control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined using non-linear regression analysis.
Western Blot Analysis
This protocol outlines the detection of changes in protein expression levels of ERα, BRD4, c-MYC, and BCL2 following treatment.
Materials:
-
Treated and untreated breast cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-BRD4, anti-c-MYC, anti-BCL2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to investigate the potential interaction between ERα and BRD4.
Materials:
-
Breast cancer cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-ERα or anti-BRD4)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cells in a non-denaturing Co-IP buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., probe with anti-BRD4 if ERα was immunoprecipitated).
Conclusion
The combination of the BET inhibitor this compound and the SERD fulvestrant represents a rational therapeutic strategy for ER+ breast cancer, particularly in the context of acquired endocrine resistance. While clinical data in heavily pretreated patients have been modest, preclinical studies with other BET inhibitors suggest a potential for synergistic activity. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of action of this combination at the cellular level. Understanding the intricate crosstalk between the ER and BET signaling pathways will be crucial for the future development of more effective combination therapies for breast cancer.
References
- 1. Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 4. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Ca... [en-cancer.fr]
- 6. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Studying Molibresib's Effect on Apoptosis Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molibresib (GSK525762, I-BET762) is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. These proteins are critical transcriptional regulators, and their inhibition by this compound disrupts chromatin remodeling and gene expression, leading to anti-proliferative effects in various cancer types[1]. A key mechanism of action for this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This document provides detailed application notes and experimental protocols for studying the effects of this compound on apoptosis pathways.
Mechanism of Action: this compound and Apoptosis
This compound's primary mechanism for inducing apoptosis involves the transcriptional repression of key oncogenes and the modulation of apoptosis-regulating proteins. A significant target of BET inhibitors is the c-Myc oncogene , which plays a crucial role in cell proliferation and survival. By inhibiting BET proteins, this compound effectively downregulates c-Myc expression, leading to cell cycle arrest and apoptosis[2][3].
Furthermore, this compound influences the delicate balance of pro- and anti-apoptotic proteins, particularly members of the Bcl-2 family . Studies have shown that BET inhibition can lead to the downregulation of anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP) and FLICE-like inhibitory protein (FLIP) [2][4]. This shift in the cellular environment sensitizes cancer cells to apoptotic stimuli.
The induction of apoptosis by this compound is often mediated through the intrinsic pathway, which involves the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 .
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on cell viability and apoptosis-related markers in various cancer cell lines.
Table 1: IC50 Values of this compound for Cell Viability in KRAS-Mutated Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) |
| H358 | 0.8 |
| H1792 | 1.2 |
| H2122 | >10 |
| A549 | >10 |
Data from Stathis et al., Oncotarget, 2016. The IC50 values were determined after 72 hours of treatment with this compound (I-BET762).
Table 2: Effect of BET Inhibition on Apoptosis and Cell Cycle in KRAS-Mutated NSCLC Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % S-Phase Population |
| H358 | Control | Baseline | 30% |
| H358 | JQ1 (1µM) | Increased | Reduced to 15% |
| H1792 | Control | Baseline | 25% |
| H1792 | JQ1 (1µM) | Increased | Reduced to 10% |
Qualitative data derived from Stathis et al., Oncotarget, 2016, using the related BET inhibitor JQ1. JQ1-sensitive cell lines showed a significant increase in apoptosis and a reduction in the S-phase population.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effect of this compound on apoptosis pathways.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: This technique detects the expression levels of specific proteins involved in the apoptosis pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Bcl-2, Mcl-1, XIAP, FLIP, cleaved caspase-3, cleaved PARP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.
-
Reagent Addition: After the treatment period, add an equal volume of a luminogenic caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate) and express the results as fold change in caspase activity compared to the vehicle control.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
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Lower-left (Annexin V-/PI-): Viable cells
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Lower-right (Annexin V+/PI-): Early apoptotic cells
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Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
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Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
References
Troubleshooting & Optimization
Molibresib Technical Support Center: Preclinical Toxicology
Disclaimer: Publicly available, detailed preclinical toxicology data for Molibresib (GSK525762) is limited. This guide is compiled based on inferences from clinical trial findings and general knowledge of BET inhibitors. The information provided is intended to support researchers in designing and troubleshooting their preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential dose-limiting toxicities that researchers may encounter during preclinical studies with this compound, based on observed adverse events in human clinical trials.
Q1: We are observing a significant drop in platelet counts in our animal models treated with this compound. Is this expected, and how can we manage it?
A1: Yes, thrombocytopenia is a well-documented on-target effect of BET inhibitors, including this compound. In clinical trials, thrombocytopenia was the most common dose-limiting toxicity.[1][2][3][4] This is believed to be due to the role of BET proteins in megakaryocyte differentiation and platelet production.
Troubleshooting Guide for Preclinical Thrombocytopenia:
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Dose-Response Evaluation: If not already performed, conduct a dose-range-finding study to identify the maximum tolerated dose (MTD) specifically in your model system. A dose-dependent decrease in platelets is expected.
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Monitoring: Implement regular (e.g., twice weekly) blood sample collection for complete blood counts (CBCs) to closely monitor platelet levels.
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Dosing Schedule Modification: Consider alternative dosing schedules. For example, intermittent dosing (e.g., 5 days on, 2 days off) might allow for platelet recovery and improve the therapeutic window compared to continuous daily dosing.
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Supportive Care: In cases of severe thrombocytopenia, consult with your institution's veterinary staff regarding supportive care measures, though this is more common in a clinical setting.
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Histopathology: At the study endpoint, ensure bone marrow analysis is included in the histopathology plan to assess megakaryocyte numbers and morphology.
Q2: Our animals are experiencing weight loss, diarrhea, and reduced appetite. How should we address these gastrointestinal (GI) toxicities?
A2: Gastrointestinal toxicities, including nausea, vomiting, diarrhea, and decreased appetite, are frequently reported with this compound in clinical settings.[1][2][3][4][5][6] These are considered class-effects of BET inhibitors.
Troubleshooting Guide for Preclinical GI Toxicity:
-
Dose Adjustment: GI toxicity is often dose-dependent. Consider reducing the dose to a level that is better tolerated while maintaining efficacy.
-
Vehicle and Formulation: Ensure the vehicle used for administration is not contributing to the GI upset. Experiment with different formulations or vehicles if possible.
-
Supportive Care:
-
Dietary Support: Provide highly palatable and easily digestible food to encourage eating. Wet food or gel-based nutrition can be beneficial.
-
Hydration: Monitor for signs of dehydration due to diarrhea and provide supplemental fluids (e.g., subcutaneous fluids) as advised by veterinary staff.
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Symptomatic Treatment: Anti-diarrheal or anti-emetic medications may be considered after consultation with a veterinarian, but be mindful of potential drug-drug interactions.
-
-
Clinical Observations: Increase the frequency of clinical observations to catch early signs of GI distress, such as changes in stool consistency, activity levels, and food/water intake.
Q3: Are there any cardiovascular safety concerns with this compound that we should be monitoring in our preclinical studies?
A3: Preclinical data for this compound suggested a potential for cardiac toxicities, which prompted close cardiac monitoring in early human trials.[1] Although no specific cardiac toxicity signal was ultimately detected in the clinical studies, it is prudent to include cardiovascular monitoring in preclinical safety assessments of this compound.
Troubleshooting Guide for Preclinical Cardiovascular Monitoring:
-
Baseline Measurements: Obtain baseline electrocardiogram (ECG) and echocardiogram measurements before initiating treatment.
-
In-life Monitoring:
-
ECG: For rodent studies, periodic ECG monitoring can be performed. For larger animal models like dogs, telemetry is the gold standard for continuous monitoring of heart rate, blood pressure, and ECG intervals (e.g., QTc).[7]
-
Echocardiography: Conduct echocardiograms at baseline and at the end of the study (or at interim points for longer studies) to assess cardiac function, including ejection fraction and chamber dimensions.
-
-
Biomarkers: Collect plasma or serum at regular intervals to measure cardiac biomarkers such as troponins (cTnI, cTnT). An increase in these markers can indicate myocardial injury.
-
Histopathology: At necropsy, ensure the heart is collected, weighed, and examined by a pathologist for any signs of hypertrophy, fibrosis, or necrosis.
Summary of Potential Dose-Limiting Toxicities (DLTs)
While specific preclinical DLT data is not publicly available, the following table summarizes the key DLTs observed in human clinical trials of this compound, which can inform the design of preclinical toxicology studies.
| Toxicity Class | Specific Adverse Event | Grade (Severity) | Observed in Humans | Relevance for Preclinical Studies |
| Hematological | Thrombocytopenia | Grade 4 | Yes[1][3] | High - Expect and monitor for dose-dependent platelet reduction. |
| Anemia | Grade 3/4 | Yes[5] | Moderate - Monitor hemoglobin and hematocrit. | |
| Neutropenia | Grade 4 | Yes[1] | Moderate - Monitor neutrophil counts, especially in combination studies. | |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Decreased Appetite | Grade 3 | Yes[2][6] | High - Monitor for weight loss, changes in food intake, and stool consistency. |
| Hepatic | Hepatitis | Grade 3/4 | Yes[1] | Moderate - Include liver function tests (ALT, AST, Bilirubin) in blood chemistry panels. |
| Cardiovascular | Potential for Arrhythmia and Myocardial Damage | N/A | Preclinical signal noted[1] | Moderate - Warranted to include cardiovascular monitoring (ECG, biomarkers, histopathology). |
Experimental Protocols & Workflows
As specific preclinical protocols for this compound are not publicly available, below are generalized workflows for assessing the key potential toxicities in animal models.
General Workflow for Assessing Hematological Toxicity
References
- 1. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetic, pharmacodynamic and clinical activity of this compound for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
Technical Support Center: Managing Molibresib-Induced Thrombocytopenia In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering molibresib-induced thrombocytopenia in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause thrombocytopenia?
This compound (GSK525762) is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] Thrombocytopenia, a decrease in platelet count, is a common and often dose-limiting toxicity associated with this compound and other BET inhibitors.[1][2][3]
The underlying mechanism involves the inhibition of key transcription factors necessary for megakaryopoiesis (platelet production). Specifically, BET inhibition has been shown to downregulate the transcription factor GATA1 and its downstream targets, Nuclear Factor Erythroid 2 (NFE2) and Platelet Factor 4 (PF4). These factors are crucial for the differentiation and maturation of megakaryocytes, the cells responsible for producing platelets.
Q2: At what doses of this compound is thrombocytopenia typically observed?
Thrombocytopenia is a dose-dependent side effect of this compound. In clinical trials, Grade 3 or 4 thrombocytopenia has been more frequently observed at higher doses. For instance, in a phase I/II study in patients with hematologic malignancies, the most common Grade 3+ adverse event was thrombocytopenia (37%), with recommended Phase 2 doses (RP2Ds) established at 60 mg and 75 mg daily for different patient cohorts.[4][5] In a study on solid tumors, dose-limiting toxicities, including grade 4 thrombocytopenia, occurred at doses of 60–100 mg.[5]
Q3: How quickly does thrombocytopenia develop after starting this compound treatment, and is it reversible?
The onset of thrombocytopenia can be observed within the first few weeks of treatment. A pharmacokinetic/pharmacodynamic (PK/PD) model of this compound in patients with solid tumors showed a clear trend of platelet count reduction over time with treatment.[1] The effect is generally reversible upon dose interruption or reduction. In clinical practice, for Grade 4 thrombocytopenia, temporary interruption of this compound is recommended, with monitoring every 2–3 days until counts recover.[1]
Q4: Are there any potential therapeutic agents to manage this compound-induced thrombocytopenia?
While no agents are specifically approved for managing this compound-induced thrombocytopenia, thrombopoietin receptor agonists (TPO-RAs) like romiplostim have shown efficacy in treating chemotherapy-induced thrombocytopenia and may be a potential strategy. Preclinical studies with other BET inhibitors have also explored supportive care options.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly severe or rapid onset of thrombocytopenia | 1. Incorrect dosing of this compound. 2. High sensitivity of the animal model. 3. Error in platelet counting. | 1. Verify Dose Calculation and Administration: Double-check all calculations for dosing solutions. Ensure accurate and consistent administration. 2. Dose De-escalation: Consider reducing the dose of this compound in subsequent cohorts to establish a better-tolerated dose. 3. Confirm Platelet Counts: Re-run platelet counts using a different method or have a second researcher verify the counts. |
| High inter-animal variability in platelet counts | 1. Inconsistent drug administration. 2. Variability in animal health status. 3. Differences in individual animal sensitivity to this compound. | 1. Standardize Administration Technique: Ensure all personnel are using the exact same technique for oral gavage or other administration routes. 2. Health Monitoring: Closely monitor animal health, including body weight and general appearance. Exclude any animals that show signs of illness not related to the treatment. 3. Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual variability on the overall results. |
| Difficulty in establishing a therapeutic window due to thrombocytopenia | 1. The therapeutic dose is very close to the toxic dose in the chosen model. | 1. Alternative Dosing Schedules: Explore different dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for platelet recovery while maintaining anti-tumor efficacy. 2. Combination Therapy: Consider combining a lower, better-tolerated dose of this compound with another therapeutic agent. 3. Supportive Care: Investigate the use of supportive care agents like romiplostim to mitigate thrombocytopenia (see Experimental Protocols). |
| Platelet counts do not recover after stopping this compound | 1. Irreversible bone marrow toxicity (less likely, as BET inhibitor-induced thrombocytopenia is generally reversible). 2. Underlying health issue in the animal model. | 1. Extended Recovery Period: Allow for a longer recovery period and continue to monitor platelet counts. 2. Hematopathology: At the end of the study, perform a thorough hematopathological analysis of the bone marrow to assess megakaryocyte numbers and morphology. 3. Consult a Veterinarian: Rule out any underlying diseases that may be affecting platelet production. |
Data Presentation
Table 1: Incidence of Treatment-Related Thrombocytopenia with this compound in Clinical Trials
| Study Population | This compound Dose | Any Grade Thrombocytopenia (%) | Grade 3/4 Thrombocytopenia (%) | Reference |
| Relapsed/Refractory Hematologic Malignancies | 60-120 mg QD | 40 | 37 | [4][5] |
| NUT Carcinoma and Other Solid Tumors | 60-100 mg QD | 51 | 37 | [5] |
| Solid Tumors (Part 2) | 75 mg QD | 64 | Not Specified | [6] |
Table 2: Preclinical Model of BET Inhibitor-Induced Thrombocytopenia in Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| BMS-986158 | 1 and 5 | 4 days | Dose-dependent downregulation of GATA1, NFE2, and PF4 in blood and bone marrow. |
Table 3: Preclinical Study of Romiplostim for Chemotherapy-Induced Thrombocytopenia in Mice
| Treatment Group | Dose (µg/kg) | Administration Schedule | Key Findings | Reference |
| Romiplostim | 10, 30, 100 | Single dose on Day 0, 1, or 2 post-chemo/radiation | Faster platelet recovery. Doses ≥100 µg/kg on Day 0 lessened the platelet nadir. | [7] |
Experimental Protocols
Protocol 1: In Vivo Model of this compound-Induced Thrombocytopenia in Rodents
This protocol is adapted from preclinical studies on BET inhibitors.
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Animal Model: Sprague Dawley rats (male, 8 weeks old) or a suitable mouse strain (e.g., C57BL/6).
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This compound Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.
-
Dosing and Administration:
-
Administer this compound orally via gavage once daily.
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Dose-ranging studies are recommended to determine the optimal dose for inducing moderate, consistent thrombocytopenia without causing excessive toxicity. Based on clinical data, doses in the range of 10-30 mg/kg for mice have been used in some preclinical studies.
-
-
Monitoring:
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Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (before the first dose) and at regular intervals during and after the treatment period (e.g., daily or every other day).
-
Perform complete blood counts (CBCs) to determine platelet numbers.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples and bone marrow for further analysis (e.g., flow cytometry for megakaryocyte progenitors, gene expression analysis of GATA1, NFE2, and PF4).
-
Protocol 2: In Vivo Management of this compound-Induced Thrombocytopenia with Romiplostim in Mice
This protocol is based on studies of romiplostim for chemotherapy-induced thrombocytopenia and can be adapted for this compound.
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Induction of Thrombocytopenia: Induce thrombocytopenia using the protocol described above (Protocol 1).
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Romiplostim Formulation: Reconstitute lyophilized romiplostim in sterile water for injection.
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Dosing and Administration:
-
Administer romiplostim via subcutaneous (SC) injection.
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Based on preclinical studies in mice, a dose range of 30-100 µg/kg can be explored.
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Administration can be initiated either prophylactically (at the same time as this compound) or therapeutically (once thrombocytopenia is established). A single dose or multiple doses can be tested.
-
-
Monitoring and Endpoint Analysis:
-
Monitor platelet counts as described in Protocol 1.
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Compare the platelet nadir and the rate of platelet recovery in animals treated with this compound alone versus those treated with this compound and romiplostim.
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Assess the impact on megakaryopoiesis in the bone marrow at the end of the study.
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Mandatory Visualization
Caption: Signaling pathway of this compound-induced thrombocytopenia.
Caption: Experimental workflow for managing this compound-induced thrombocytopenia.
Caption: Troubleshooting logic for severe this compound-induced thrombocytopenia.
References
- 1. Exposure–response analysis of adverse events associated with this compound and its active metabolites in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Romiplostim Treatment of Chemotherapy-Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.icr.ac.uk]
- 6. Safety, pharmacokinetic, pharmacodynamic and clinical activity of this compound for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Molibresib Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the BET inhibitor, molibresib.
Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments with this compound.
Issue 1: Cells Show Initial Sensitivity to this compound but Develop Resistance Over Time
Possible Cause 1: Activation of Compensatory Signaling Pathways
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Explanation: Cancer cells can adapt to BET inhibition by upregulating parallel pro-survival signaling pathways.[1][2] This "kinome reprogramming" can reactivate critical downstream targets, like MYC, or provide alternative growth and survival signals.[2][3]
-
Troubleshooting Steps:
-
Pathway Analysis: Perform phosphoproteomic or kinome profiling screens on sensitive and resistant cell lines to identify upregulated kinase activity.[2]
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Western Blotting: Assess the activation status of key signaling nodes in pathways frequently implicated in BET inhibitor resistance. A recommended panel is shown in the table below.
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Combination Therapy: Treat resistant cells with this compound in combination with inhibitors targeting the identified activated pathways.
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Table 1: Key Signaling Pathways Implicated in this compound Resistance
| Pathway | Key Proteins to Analyze (Phospho- & Total) | Recommended Co-inhibitors |
| Wnt/β-catenin | β-catenin, LRP6, GSK3β | Wnt pathway inhibitors (e.g., Pyrvinium)[3] |
| RAS/RAF/MAPK | ERK1/2, MEK1/2, c-Raf | MEK inhibitors (e.g., Trametinib)[4] |
| PI3K/AKT/mTOR | AKT, mTOR, S6K, 4E-BP1 | PI3K/mTOR inhibitors (e.g., Gedatolisib)[2] |
| FGFR | FGFR1 | FGFR inhibitors (e.g., Infigratinib)[5] |
dot
Caption: Workflow for investigating and overcoming acquired this compound resistance.
Possible Cause 2: Upregulation of Other BET Family Members
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Explanation: this compound is a pan-BET inhibitor, targeting BRD2, BRD3, and BRD4.[6] However, some cancer cells can develop resistance by upregulating BRD2 to compensate for the loss of BRD4, thereby sustaining essential transcriptional programs.[1]
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Troubleshooting Steps:
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Gene Expression Analysis: Use qRT-PCR or RNA-seq to compare the mRNA levels of BRD2, BRD3, and BRD4 in sensitive versus resistant cells.
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Protein Level Analysis: Perform Western blotting to confirm changes in BRD2, BRD3, and BRD4 protein expression.
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Advanced Inhibition Strategies: Consider using bivalent BET inhibitors or BET degraders (PROTACs) which may be more effective at suppressing all BET protein activity.[1]
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Issue 2: High Variability in IC50 Values Across Experiments
-
Possible Cause 1: Inconsistent Cell Seeding Density
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Explanation: The anti-proliferative effects of this compound can be density-dependent. Inconsistent starting cell numbers will lead to variable results.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth over the course of your assay (typically 72-96 hours).
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Standardize Plating: Use a multichannel pipette or an automated cell dispenser for plating to ensure well-to-well consistency. Always visually inspect plates post-seeding.
-
-
-
Possible Cause 2: Fluctuation in Drug Potency
-
Explanation: this compound, like any small molecule, can degrade over time if not stored properly. Repeated freeze-thaw cycles of stock solutions can also reduce its effective concentration.
-
Troubleshooting Steps:
-
Proper Storage: Store powdered this compound and concentrated stock solutions (e.g., in DMSO) at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
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Fresh Dilutions: Prepare fresh working dilutions from a stock aliquot for each experiment. Do not store diluted solutions in cell culture media for extended periods.
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-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[6] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[7] By competitively binding to the acetyl-lysine pockets of BET proteins, this compound displaces them from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[7][8] This disruption of oncogenic transcription programs results in decreased cell proliferation and increased apoptosis.[1]
dot
Caption: Mechanism of action of this compound in inhibiting BET proteins.
Q2: What are the most common adverse events observed with this compound in clinical trials? How does this inform in vitro work?
A2: In clinical studies, the most frequently reported treatment-related adverse events for this compound are thrombocytopenia (low platelet count) and gastrointestinal issues, including nausea, diarrhea, and dysgeusia (altered taste).[9][10][11] While these toxicities are primarily relevant in a clinical context, the on-target effect of thrombocytopenia highlights the role of BET proteins in hematopoiesis. For researchers working with hematopoietic cancer cell lines (e.g., leukemia, lymphoma), it is important to be aware that these cells may be particularly sensitive to this compound.[3][9]
Table 2: Common this compound-Related Adverse Events (Any Grade) from Clinical Trials
| Adverse Event | Frequency (%)[10][11][12] |
| Thrombocytopenia | 40 - 51% |
| Nausea | 43 - 52% |
| Dysgeusia | 22 - 49% |
| Diarrhea | 22 - 55% |
| Fatigue | 20 - 45% |
| Decreased Appetite | 22 - 37% |
Q3: How can I experimentally overcome this compound resistance in my cell lines?
A3: Overcoming resistance typically involves combination therapy.[13] The key is to identify the specific mechanism driving resistance in your model.
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Identify the Escape Pathway: As detailed in the troubleshooting guide, use techniques like kinome profiling or Western blotting to determine if pathways like Wnt/β-catenin, MAPK, or PI3K/AKT are activated upon developing resistance.[2][3][4]
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Rational Combination: Select a second inhibitor that targets a key node in the identified escape pathway. For example, if you observe increased phosphorylation of ERK, combine this compound with a MEK inhibitor.[4]
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Test for Synergy: Use a matrix of concentrations for both drugs to perform cell viability or apoptosis assays. Calculate synergy scores (e.g., Bliss Independence or Loewe Additivity) to confirm that the combination is more effective than either single agent.
dot
Caption: Strategy for rationally designing combination therapies.
Q4: Are there alternative strategies to combination therapy for tackling resistance?
A4: Yes, another promising approach is "synthetic lethality".[14][15] This strategy involves identifying a second target that, when inhibited simultaneously with BET proteins, leads to cell death, whereas inhibition of either target alone is not lethal.[14] For example, some studies suggest that cancers with deficiencies in certain DNA damage response (DDR) pathways may be more vulnerable to BET inhibitors. Exploring combinations of this compound with DDR-targeted agents (like PARP or ATR inhibitors) could be a fruitful avenue for overcoming resistance.[16]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
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Objective: To determine the concentration of this compound required to inhibit 50% of cell growth.
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Materials:
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Cancer cell line of interest
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Complete growth medium
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96-well flat-bottom tissue culture plates
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This compound (prepare a 10 mM stock in DMSO)
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Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
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Multichannel pipette
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Plate reader
-
-
Methodology:
-
Cell Plating: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Leave the first column as a "media only" blank.
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Incubation: Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a 2X serial dilution series of this compound in complete medium. A typical final concentration range to test is 1 nM to 10 µM. Also prepare a vehicle control (DMSO at the highest concentration used for the drug).
-
Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells, resulting in a 1X final concentration. Add 100 µL of the 2X vehicle control to the control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
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Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader (luminescence or fluorescence).
-
Data Analysis:
-
Subtract the average of the "media only" blank values from all other values.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
-
-
Protocol 2: Western Blot to Assess MYC Downregulation
-
Objective: To confirm target engagement by assessing the downregulation of the key BET target protein, MYC.
-
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MYC, anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MYC antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an anti-β-Actin antibody to confirm equal protein loading.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic lethality boosts effectiveness of molecularly targeted therapies against tumors – Biomed Middle East [biomed.exalogics.com]
- 15. Synthetic Lethality‐Based Targets and Their Exploration in Tumour Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Molibresib Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Molibresib (also known as I-BET-762 or GSK525762) in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] It competitively binds to the acetyl-lysine binding pockets of these proteins, preventing their interaction with acetylated histones.[1] This disrupts the formation of chromatin complexes necessary for the transcription of key oncogenes, such as c-MYC, and pro-inflammatory genes.[1][2]
Q2: What is a good starting dose for this compound in a mouse xenograft model?
A2: Based on preclinical studies, a common starting point for oral administration of this compound in mouse xenograft models is in the range of 10 mg/kg daily or 30 mg/kg every other day.[3] However, the optimal dose will be model-specific and should be determined empirically through a dose-finding study.
Q3: What is the most common route of administration for this compound in animal studies?
A3: this compound is orally bioavailable and is typically administered orally (p.o.) in preclinical in vivo studies.[2][3]
Q4: What are the expected toxicities or adverse effects of this compound in vivo?
A4: The most consistently reported dose-limiting toxicity in both preclinical and clinical studies is thrombocytopenia (a decrease in platelet count).[2][4][5] Other common adverse events include gastrointestinal issues such as nausea, vomiting, diarrhea, and decreased appetite, as well as fatigue and anemia.[2][5][6] Close monitoring of animal health, including body weight and complete blood counts, is crucial.
Q5: How should this compound be formulated for oral administration in mice?
A5: While specific formulations can vary, a common approach for preclinical oral dosing involves dissolving the compound in a vehicle such as a solution containing DMSO and PEG300/PEG400, or 20% SBE-β-CD in saline.[3] It is recommended to keep the final concentration of DMSO low (e.g., below 2%) if the animals are weak.[3] The besylate salt form of this compound has been used in later clinical development for its formulation properties.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable anti-tumor efficacy | Sub-optimal dosage | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and a biologically effective dose in your model. Consider more frequent dosing schedules. |
| Poor drug exposure | Confirm the formulation is stable and properly administered. Analyze plasma concentrations of this compound and its active metabolites to assess pharmacokinetic properties in your model system.[7] | |
| Intrinsic resistance of the tumor model | Investigate the expression of BET proteins and downstream targets (e.g., c-MYC) in your tumor model. Some models may have inherent resistance mechanisms.[8] | |
| Significant animal weight loss or signs of distress | Drug-related toxicity | Reduce the dose of this compound. Consider an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off) to allow for recovery. Monitor complete blood counts for thrombocytopenia and other hematological toxicities.[2][4] |
| Vehicle toxicity | Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation itself. | |
| High variability in tumor growth inhibition between animals | Inconsistent dosing | Ensure accurate and consistent oral gavage technique. Prepare fresh formulations regularly to ensure stability. |
| Heterogeneity of the tumor model | Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosing of this compound
| Animal Model | Dose | Dosing Schedule | Route of Administration | Observed Effects | Reference |
| NOD-SCID mice with OPM-2 myeloma xenograft | 10 mg/kg | Daily | Oral | Well-tolerated, significant reduction in plasma hLC | [3] |
| NOD-SCID mice with OPM-2 myeloma xenograft | 30 mg/kg | Every other day | Oral | Well-tolerated, significant reduction in plasma hLC | [3] |
| MMTV-PyMT transgenic mouse model of breast cancer | Not specified | Not specified | Not specified | Showed anti-tumor potential | [5] |
Table 2: Clinically Investigated Doses of this compound in Humans (for context, not direct application to mice)
| Study Population | Dose Range Investigated | Recommended Phase II Dose (RP2D) | Key Toxicities | Reference |
| Solid Tumors (including NUT Carcinoma) | 2-100 mg once daily | 80 mg once daily | Thrombocytopenia, GI events (nausea, vomiting, diarrhea) | [2][6] |
| Hematologic Malignancies | 5-120 mg once daily | 60 mg daily (CTCL), 75 mg daily (MDS) | Thrombocytopenia, anemia, febrile neutropenia, GI events | [9][10] |
| Solid Tumors (Phase II) | 75 mg once daily (besylate salt) | - | Thrombocytopenia, nausea, decreased appetite | [11] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in Mice
-
Formulation Preparation:
-
On the day of dosing, prepare the this compound formulation. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL:
-
Calculate the required amount of this compound for the entire cohort.
-
Dissolve this compound in a minimal amount of DMSO.
-
Bring the solution to the final volume with a suitable vehicle (e.g., PEG300 or corn oil) to achieve the desired final concentration. Ensure the final DMSO concentration is as low as possible.
-
-
Vortex or sonicate the formulation to ensure complete dissolution and homogeneity.
-
-
Animal Handling and Dosing:
-
Record the body weight of each mouse before dosing.
-
Administer the calculated volume of the this compound formulation or vehicle control orally using a suitable gavage needle.
-
Ensure proper technique to avoid accidental administration into the lungs.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, activity level, and grooming.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
At the end of the study, or at pre-defined time points, collect blood samples for pharmacokinetic analysis and complete blood counts.
-
Harvest tumors for pharmacodynamic analysis (e.g., Western blot for c-MYC).
-
Visualizations
Caption: this compound inhibits BET protein binding to acetylated histones.
Caption: A typical experimental workflow for in vivo efficacy studies.
Caption: A logical approach to troubleshooting common in vivo issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Population pharmacokinetic modeling of this compound and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, pharmacokinetic, pharmacodynamic and clinical activity of this compound for the treatment of nuclear protein in testis carcinoma and other cancers: Results of a Phase I/II open-label, dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Molibresib-Induced Gastrointestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address gastrointestinal (GI) toxicity associated with the use of Molibresib (GSK525762), a BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as GSK525762 or I-BET-762) is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression.[2] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound displaces them from chromatin, thereby disrupting the transcription of key genes involved in cell cycle progression, growth, and differentiation.[1][2][3] This mechanism underlies its potential antineoplastic activity in various solid and hematologic malignancies.[2]
Q2: What are the common gastrointestinal (GI) toxicities observed with this compound?
Clinical studies have consistently reported gastrointestinal adverse events as common treatment-related toxicities with this compound. These most frequently include nausea, diarrhea, vomiting, decreased appetite, and dysgeusia (altered taste).[4][5][6] In a phase 1 study, these GI events were observed in 22% to 42% of patients.[4][5][6] These toxicities are considered a class effect of BET inhibitors.
Q3: What is the proposed mechanism for this compound-induced GI toxicity?
The GI toxicity of BET inhibitors like this compound is thought to stem from their impact on the rapidly renewing intestinal epithelium. The proposed mechanisms include:
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Induction of Apoptosis in Intestinal Crypts: BET inhibitors, particularly in combination with other chemotherapeutic agents, can induce widespread apoptosis (programmed cell death) in the intestinal crypts.[1][3] This disrupts the integrity of the intestinal lining.
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Suppression of Intestinal Stem Cell Differentiation: BET inhibition has been shown to selectively and reversibly suppress the differentiation of Lgr5-expressing intestinal stem cells into specialized secretory cells, such as tuft and enteroendocrine cells.[1][3] This can alter the cellular composition and function of the gut epithelium.
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Disruption of Key Signaling Pathways: The Wnt and Notch signaling pathways are critical for maintaining intestinal stem cell homeostasis and promoting epithelial regeneration.[7][8][9] BET proteins are involved in the transcriptional regulation of components of these pathways. Disruption of these pathways by this compound can impair the gut's ability to repair itself.
Q4: Are there established clinical management strategies for this compound-induced GI toxicity?
In the clinical setting, management of this compound-induced GI toxicity is primarily supportive and symptomatic. Strategies are often adapted from those used for chemotherapy-induced diarrhea and mucositis and include:
-
Antidiarrheal Agents: Loperamide is the standard first-line treatment.[6][10][11]
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Fluid and Electrolyte Replacement: To prevent dehydration and related complications.
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Dietary Modification: Patients are often advised on dietary changes to manage symptoms.[12]
-
Dose Interruption or Reduction: In cases of severe toxicity, interrupting or reducing the dose of this compound may be necessary.[2]
Q5: What preclinical models are suitable for studying and mitigating this compound's GI effects?
Standard rodent models (mice and rats) are widely used to investigate chemotherapy-induced mucositis and are appropriate for studying this compound's GI toxicity. These models allow for detailed histological analysis of the intestinal tract, assessment of cell proliferation and apoptosis in the crypts, and evaluation of the efficacy of potential mitigating agents.[7][13]
Troubleshooting Guides
Problem: Severe Diarrhea and Weight Loss Observed in Animal Models
Possible Cause: High incidence of apoptosis in intestinal crypts and disruption of epithelial barrier function.
Suggested Mitigation Strategies & Experimental Protocols:
| Strategy | Detailed Experimental Protocol |
| Co-administration of Loperamide | Objective: To assess the efficacy of the anti-motility agent loperamide in reducing diarrhea. Protocol: 1. Establish a cohort of animals (e.g., BALB/c mice). 2. Administer this compound at the desired experimental dose. 3. To the treatment group, co-administer loperamide (e.g., 1-2 mg/kg, subcutaneously or orally, twice daily), starting either prophylactically or upon the onset of diarrhea.[6][10] 4. Monitor animals daily for body weight, stool consistency (using a grading scale), and signs of dehydration. 5. At the end of the study period, collect intestinal tissue for histological analysis to assess crypt-villus architecture and apoptosis (e.g., TUNEL staining). |
| Octreotide Administration | Objective: To evaluate the somatostatin analog octreotide, which can reduce gastrointestinal secretions. Protocol: 1. For animals experiencing severe, loperamide-refractory diarrhea, administer octreotide (e.g., 100-150 µg/kg, subcutaneously, two to three times daily).[10] 2. Monitor clinical signs as described for loperamide. 3. This is typically reserved for severe cases due to its potent effects and cost. |
| Probiotic Supplementation | Objective: To investigate if modulating the gut microbiome can protect the intestinal mucosa. Protocol: 1. Select a probiotic formulation, often containing Lactobacillus and/or Bifidobacterium strains.[14][15][16][17] 2. Administer the probiotic to the treatment group, typically starting several days before this compound treatment and continuing throughout the experiment. Administration is usually via oral gavage or in drinking water. 3. Include a vehicle control group for the probiotic. 4. Monitor for diarrhea and weight loss. At necropsy, collect intestinal tissue for histology and cecal contents for microbiome analysis (e.g., 16S rRNA sequencing). |
Problem: Histopathological Evidence of Intestinal Mucosal Injury (e.g., Villus Blunting, Crypt Loss)
Possible Cause: Impaired intestinal stem cell function and epithelial regeneration.
Suggested Mitigation Strategies & Experimental Protocols:
| Strategy | Detailed Experimental Protocol |
| GLP-2 Analog Co-treatment | Objective: To determine if stimulating intestinal epithelial growth with a GLP-2 analog can ameliorate mucosal damage. Protocol: 1. Use a long-acting GLP-2 analog such as teduglutide or apraglutide.[3][18][19] 2. Administer the GLP-2 analog (e.g., via subcutaneous injection) to the treatment group, either starting before (prophylactic) or after (therapeutic) this compound administration.[18] 3. Monitor animal weight and clinical condition. 4. At the end of the study, perform detailed morphometric analysis of the small intestine, measuring villus height and crypt depth. Assess cell proliferation (e.g., Ki67 or BrdU staining) and apoptosis (TUNEL staining) in the crypts. |
| Elemental Diet | Objective: To assess if providing easily absorbable nutrients reduces intestinal stress and aids repair. Protocol: 1. Switch the diet of the treatment group to a nutritionally complete elemental formula (e.g., Elental®) prior to and during this compound treatment.[1][2] 2. The control group should receive a standard isocaloric, isonitrogenous diet. 3. Monitor for weight loss and diarrhea. 4. Perform histological analysis of the intestine at the end of the study to evaluate mucosal integrity. |
Quantitative Data Summary
Table 1: Incidence of Gastrointestinal Adverse Events with this compound in Clinical Trials
| Adverse Event | Phase 1 Study (Solid Tumors)[4][5][6] |
| Any Grade (%) | |
| Nausea | 42% |
| Diarrhea | 35% |
| Decreased Appetite | 29% |
| Vomiting | 28% |
| Dysgeusia | 22% |
Data compiled from a first-in-human dose-escalation study in 65 patients with NUT carcinoma and other solid tumors.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed pathway for this compound-induced GI toxicity.
References
- 1. Elemental diet directly affects chemotherapy-induced dermatitis and raw wound areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elemental diet directly affects chemotherapy-induced dermatitis and raw wound areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Long-Acting Glucagon-Like Peptide-2 Analog Apraglutide Enhances Intestinal Protection and Survival After Chemotherapy and Allogeneic Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Experimental Chemotherapy-Induced Mucositis: A Scoping Review Guiding the Design of Suitable Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdedge.com [mdedge.com]
- 12. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. The Impact of Probiotics on Intestinal Mucositis during Chemotherapy for Colorectal Cancer: A Comprehensive Review of Animal Studies [mdpi.com]
- 15. Probiotics and Probiotic-like Agents against Chemotherapy-Induced Intestinal Mucositis: A Narrative Review [mdpi.com]
- 16. Probiotics to prevent gastrointestinal toxicity from cancer therapy: An interpretive review and call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probiotics to prevent gastrointestinal toxicity from cancer therapy: an interpretive review and call to action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucagon-like peptide 2: a new treatment for chemotherapy-induced enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Teduglutide, a glucagon-like peptide-2 analog for the treatment of gastrointestinal diseases, including short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Molibresib stability in DMSO and cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Molibresib (also known as GSK525762 or I-BET762) in common laboratory solvents. Adhering to proper storage and handling protocols is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my primary stock solution of this compound?
For initial preparation, dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is highly recommended to aliquot this stock solution into smaller, single-use volumes in tightly sealed vials to minimize contamination and degradation from repeated freeze-thaw cycles. While a study on diverse compounds showed no significant loss after 11 freeze/thaw cycles, minimizing this practice is a general best practice.[1]
Q2: What are the recommended storage temperatures and expected stability for this compound in DMSO?
The stability of this compound in DMSO is highly dependent on the storage temperature. Storing solutions away from moisture is crucial.[2] For general guidance, stock solutions stored at -20°C are typically usable for up to one month.[3]
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Maximum Storage Period | Source |
| -80°C | 6 months | [2] |
| -20°C | 1 month | [2][3] |
| 4°C | Not Recommended (Short-term only) | General Best Practice |
| Room Temperature | Not Recommended | General Best Practice |
Q3: How stable is this compound once diluted in cell culture media?
Q4: My experimental results are inconsistent or show unexpected toxicity. Could this compound degradation be the cause?
Yes, inconsistent results or unexpected cytotoxicity can be a sign of compound degradation. Degradation products may have altered biological activity or increased toxicity. If you suspect degradation, it is best to discard the questionable stock and prepare a fresh solution from powder. Use the troubleshooting workflow below to diagnose the issue.
Troubleshooting Guide
If you encounter issues like a sudden loss of efficacy or unexpected cell death, the stability of your this compound solution may be compromised.
Caption: Troubleshooting workflow for experiments involving this compound.
Mechanism of Action Overview
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers. By binding to acetylated lysine residues on histones, BET proteins like BRD4 recruit transcriptional machinery to specific gene promoters, driving the expression of key oncogenes like MYC. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing the transcription of these target genes.[5]
Caption: this compound inhibits BET protein BRD4, suppressing oncogene transcription.
Experimental Protocols
Protocol: General Workflow for Stability Assessment
This workflow outlines the general steps to assess the stability of a this compound solution. Specific analytical methods (e.g., HPLC, LC-MS) will be required for quantitative analysis.
Caption: General experimental workflow for testing this compound stability.
Protocol: Stability Assessment in Cell Culture Media via HPLC
This protocol is a general guideline for determining the stability of this compound in a specific cell culture medium. It is adapted from standard methods for assessing small molecule stability.[6]
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Preparation of Standard Curve:
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Prepare a fresh stock solution of this compound in DMSO.
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Create a series of dilutions of the stock solution in the desired cell culture medium (e.g., DMEM + 10% FBS) to generate a standard curve (e.g., 0.1 µM to 100 µM).
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Immediately process these samples as described in step 4 to establish a baseline for quantification.
-
-
Incubation:
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Dilute the this compound DMSO stock into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent effects.
-
Place the flask/plate in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Time-Point Sampling:
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At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium containing this compound.
-
-
Sample Processing:
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To precipitate proteins and extract the compound, add 3 volumes of ice-cold acetonitrile to the collected medium aliquot.
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Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Analysis: Inject the processed supernatant. The concentration of this compound is determined by comparing the peak area from the sample to the standard curve generated in step 1.
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Calculation: Stability is reported as the percentage of this compound remaining at each time point relative to the T=0 sample.
-
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. pubs.acs.org [pubs.acs.org]
Navigating Molibresib Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Molibresib (also known as GSK525762 or I-BET-762), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Addressing the inherent variability in experimental results is crucial for obtaining reliable and reproducible data. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of the bromodomains of BET proteins (BRD2, BRD3, and BRD4).[1] This prevents BET proteins from binding to acetylated histones on chromatin, thereby disrupting the formation of transcriptional complexes essential for the expression of key oncogenes, most notably c-MYC.[2][3][4]
Q2: What is the typical IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for BET bromodomains is in the nanomolar range, typically between 32.5 and 42.5 nM in cell-free assays.[5] However, the effective concentration in cell-based assays can vary significantly depending on the cell line and experimental conditions.
Q3: In which solvent should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
-
Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure your cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and minimize evaporation.
-
-
Possible Cause: this compound precipitation in the culture medium.
-
Solution: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. When diluting in aqueous media, add the this compound stock to the media and mix immediately and thoroughly to prevent precipitation. Visually inspect the media for any signs of precipitation before adding it to the cells.
-
Issue 2: Inconsistent or No Downregulation of c-MYC Protein Levels
-
Possible Cause: Suboptimal treatment time or concentration.
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Solution: Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., a range of concentrations around the expected IC50) experiment to determine the optimal conditions for c-MYC downregulation in your specific cell line.
-
-
Possible Cause: Cell line-specific resistance mechanisms.
-
Possible Cause: Poor antibody quality or western blot technique.
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Solution: Validate your c-MYC antibody using positive and negative controls. Optimize your western blot protocol, including lysis buffer composition, protein loading amounts, and antibody incubation conditions.
-
Issue 3: Unexpectedly High Cytotoxicity at Low this compound Concentrations
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Possible Cause: High sensitivity of the cell line.
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Solution: Different cell lines exhibit varying sensitivities to BET inhibitors. It is crucial to perform a dose-response curve to determine the accurate IC50 for your specific cell line.
-
-
Possible Cause: Off-target effects.
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Solution: While this compound is selective for BET proteins, off-target effects can occur, especially at higher concentrations. Consider evaluating the effects of other BET inhibitors to confirm that the observed phenotype is due to on-target inhibition.
-
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Possible Cause: Synergistic effects with components in the cell culture medium.
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Solution: Review the composition of your cell culture medium and supplements. In some cases, certain growth factors or other components may sensitize cells to this compound.
-
Quantitative Data
Table 1: this compound IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| VCaP | Prostate Cancer | ~100-200 | Determined by Cell-Titer GLO after 96 hours. |
| LNCaP | Prostate Cancer | ~200-500 | Determined by Cell-Titer GLO after 96 hours. |
| 22RV1 | Prostate Cancer | ~200-500 | Determined by Cell-Titer GLO after 96 hours. |
| DU145 | Prostate Cancer | >1000 | Relatively resistant. |
| PC3 | Prostate Cancer | >1000 | Relatively resistant. |
-
Data is illustrative and compiled from various sources. Actual IC50 values should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 using appropriate software.
Protocol 2: Western Blot for c-MYC Downregulation
-
Cell Treatment: Plate cells and treat with this compound or DMSO vehicle control for the optimized time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Workflows
Caption: this compound inhibits BET proteins, disrupting oncogene expression.
Caption: Key troubleshooting checkpoints in a typical this compound experiment.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Molibresib Target Engagement Assays: Technical Support Center
Welcome to the technical support center for Molibresib (GSK525762/I-BET762) target engagement assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a small molecule inhibitor that targets the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1][2] It functions by binding to the acetyl-lysine binding pockets of these bromodomains, thereby preventing their interaction with acetylated histones on the chromatin.[1] This disruption of protein-chromatin interaction leads to the suppression of target gene expression, including key oncogenes like c-MYC.
Q2: Which assays are most commonly used to measure this compound target engagement in cells?
The most common methods to confirm that this compound is engaging its intended BRD4 target in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement (TE) Assay.
-
CETSA is a label-free method that measures changes in the thermal stability of a target protein upon ligand binding.[3][4][5]
-
NanoBRET™ TE is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.[6][7]
Q3: What is the typical cellular potency (IC50) of this compound?
This compound is a potent BET inhibitor, with reported IC50 values in cell-free assays ranging from 32.5 to 42.5 nM.[1] In cellular assays, such as those measuring cell viability after 96 hours, the IC50 can vary depending on the cell line but is typically in the nanomolar range. For target engagement assays, it is recommended to use concentrations at and above the expected cellular IC50.
Mechanism of Action: this compound
This compound acts as a competitive inhibitor at the bromodomains of BET proteins. By occupying the acetylated lysine binding pocket, it displaces BET proteins from chromatin, preventing the recruitment of transcriptional machinery, such as the positive transcription elongation factor b (pTEFb), and subsequent gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 7. reactionbiology.com [reactionbiology.com]
Potential for Molibresib active metabolites to interfere with assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET inhibitor Molibresib and its active metabolites. The information provided addresses potential interference of these compounds in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What are the active metabolites of this compound and are they also active?
A1: this compound (GSK525762) is metabolized by the cytochrome P450 enzyme CYP3A4 into two primary active metabolites: GSK3536835 (ethyl hydroxy) and GSK3529246 (N-desethyl).[1][2] Both of these metabolites are equipotent to the parent this compound molecule, meaning they exhibit similar inhibitory activity against BET proteins.[1][3][4] In many studies, these metabolites are measured together as a composite, referred to as GSK3529246.[1][3]
Q2: Can this compound and its active metabolites interfere with common cell-based assays?
A2: While direct studies detailing assay interference specifically by this compound's metabolites are limited, the chemical structure of the parent compound, a triazolobenzodiazepine derivative, and its metabolites suggests a potential for interference in several common assay types.[5][6][7] This is a general concern for many small molecule drugs in high-throughput screening and in vitro studies. Potential interferences can include autofluorescence, quenching of fluorescent signals, direct inhibition of reporter enzymes like luciferase, or interference with metabolic readouts such as in MTT assays.
Q3: How can I determine if this compound or its metabolites are interfering with my assay?
A3: A series of control experiments can help identify potential assay artifacts. These include:
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Acetonuclear (Cell-Free) Controls: Run the assay in the absence of cells but with the compound and all assay reagents. This can help identify compounds that directly interact with the assay reagents (e.g., reducing MTT, inhibiting luciferase).
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Pre-read Measurements: For fluorescence-based assays, measure the fluorescence of the compounds in the assay buffer before the addition of any fluorescent reagents to check for autofluorescence.
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Orthogonal Assays: Confirm your findings using a different assay that relies on a distinct detection principle. For example, if you observe decreased cell viability with an MTT assay, try confirming this with a cell counting method (e.g., Trypan Blue exclusion) or a luminescence-based viability assay that measures ATP content (e.g., CellTiter-Glo®).
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound or its metabolites be classified as such?
A4: Pan-Assay Interference Compounds (PAINS) are chemical compounds that are shown to be active in multiple, unrelated assays, often due to non-specific mechanisms such as chemical reactivity, aggregation, or interference with the assay technology itself.[8] While there is no specific evidence to classify this compound or its metabolites as PAINS, it is a possibility for any novel small molecule. Researchers should be vigilant for signs of non-specific activity and employ the troubleshooting strategies outlined in this guide.
Troubleshooting Guides
Issue 1: Unexpected results in fluorescence-based assays (e.g., FRET, fluorescence polarization)
-
Potential Cause 1: Autofluorescence. The compound or its metabolites may be inherently fluorescent at the excitation and/or emission wavelengths of your assay.
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Troubleshooting Step: Measure the fluorescence of the compound in the assay buffer at the relevant wavelengths in the absence of the assay's fluorescent probe.
-
Solution: If autofluorescence is significant, consider using a different fluorescent dye with a shifted spectrum or employing a time-resolved fluorescence (TRF) or TR-FRET assay, which can minimize interference from short-lived fluorescence.
-
-
Potential Cause 2: Quenching. The compound or its metabolites may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal.
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Troubleshooting Step: In a cell-free system, add the compound to a known concentration of the fluorescent dye used in your assay and measure the fluorescence. A dose-dependent decrease in fluorescence indicates quenching.
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Solution: If quenching is observed, it may be necessary to mathematically correct for this effect or switch to an alternative, non-fluorescence-based assay.
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Issue 2: Inconsistent or unexpected results in luciferase reporter assays
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Potential Cause 1: Direct Inhibition of Luciferase. The compound or its metabolites may directly inhibit the luciferase enzyme.
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Troubleshooting Step: Perform a biochemical assay with purified luciferase enzyme, its substrate (luciferin), and ATP. Add the compound to determine if it directly inhibits the enzymatic reaction.
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Solution: If direct inhibition is confirmed, consider using a different reporter system (e.g., a fluorescent protein) or a luciferase from a different organism that may be less susceptible to inhibition.
-
-
Potential Cause 2: Stabilization of Luciferase. Some small molecules can bind to and stabilize the luciferase enzyme, leading to its accumulation in cells and an artificially high signal.[9][10]
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Troubleshooting Step: This can be difficult to distinguish from a true biological effect. Comparing the results with an orthogonal assay that does not rely on luciferase is the best approach.
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Solution: Use a dual-luciferase system with two different types of luciferase as an internal control, though be aware that some compounds can inhibit multiple luciferases.[11]
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Issue 3: Discrepancies in cell viability assays (e.g., MTT, XTT)
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Potential Cause: Interference with Cellular Metabolism or Assay Chemistry. Tetrazolium-based assays like MTT measure cellular metabolic activity. Compounds that affect mitochondrial function or have reducing properties can interfere with the assay readout.[12][13][14]
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Troubleshooting Step: Perform a cell-free control by incubating the compound with MTT reagent and a reducing agent (like ascorbic acid) to see if the compound directly reduces the MTT. Also, visually inspect the cells under a microscope to confirm if the observed effect on viability correlates with cell morphology and number.[12]
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Solution: Use a non-enzymatic cell viability assay, such as a cell counting method (e.g., automated cell counter or hemocytometer with Trypan Blue) or a method that measures membrane integrity (e.g., propidium iodide staining followed by flow cytometry). Luminescence-based assays that measure ATP content (e.g., CellTiter-Glo®) are often less prone to this type of interference.[15]
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Data Summary
Table 1: Potential Assay Interference Mechanisms of this compound and its Active Metabolites
| Assay Type | Potential Interference Mechanism | Recommended Control Experiment | Mitigation Strategy |
| Fluorescence-Based | Autofluorescence | Measure compound fluorescence in assay buffer without fluorescent probe. | Use a different fluorophore or a time-resolved fluorescence assay. |
| Quenching | Measure the effect of the compound on the fluorescence of the assay's dye in a cell-free system. | Mathematical correction or use of a non-fluorescence-based assay. | |
| Luciferase Reporter | Direct Enzyme Inhibition | Perform a biochemical assay with purified luciferase enzyme. | Use a different reporter system (e.g., fluorescent protein). |
| Enzyme Stabilization | Compare results with an orthogonal assay. | Use a dual-luciferase system with caution. | |
| Metabolic (e.g., MTT) | Interference with Cellular Metabolism | Visually inspect cells; perform cell-free reduction assay. | Use a non-metabolic viability assay (e.g., cell counting, ATP measurement). |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of a Test Compound
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Prepare a dilution series of the test compound (e.g., this compound or a synthesized metabolite) in the same assay buffer used for the primary experiment.
-
Include a vehicle control (e.g., DMSO) at the same final concentration used in the primary assay.
-
Dispense the solutions into the wells of a microplate.
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Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.
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A significant increase in fluorescence in the presence of the compound compared to the vehicle control indicates autofluorescence.
Protocol 2: Luciferase Inhibition Counter-Assay (Biochemical)
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Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA).
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Add a known concentration of purified firefly luciferase to the buffer.
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Add the test compound at various concentrations. Include a known luciferase inhibitor as a positive control and a vehicle control.
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Incubate for a short period (e.g., 15 minutes) at room temperature.
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Initiate the reaction by adding a solution containing D-luciferin and ATP.
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Immediately measure the luminescence using a luminometer.
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A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Visualizations
Caption: this compound inhibits the binding of BET proteins to acetylated histones.
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. Population pharmacokinetic modeling of this compound and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetic modeling of this compound and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure–response analysis of adverse events associated with this compound and its active metabolites in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine-4-acetamide | C22H22ClN5O2 | CID 46943432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 7. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 14. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dose-dependent adverse events of Molibresib in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the dose-dependent adverse events of Molibresib observed in research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GSK525762) is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby inhibiting the transcription of key oncogenes such as c-MYC.[2][3] This disruption of transcriptional regulation is the primary mechanism behind its anti-tumor activity.
Q2: What are the most common dose-dependent adverse events observed with this compound?
A2: The most frequently reported dose-dependent adverse events are thrombocytopenia (low platelet count) and gastrointestinal (GI) toxicities, including nausea, vomiting, and diarrhea.[2][3][4] These are considered on-target toxicities related to the mechanism of BET inhibition.[5]
Q3: At what dose levels do dose-limiting toxicities (DLTs) typically occur?
A3: Dose-limiting toxicities, primarily Grade 4 thrombocytopenia, have been observed at doses of 60-100 mg of this compound administered once daily.[3]
Q4: What is the recommended Phase II dose (RP2D) for this compound?
A4: The recommended Phase II dose for this compound has been determined to be 80 mg once daily for solid tumors and 60 mg to 75 mg once daily for hematologic malignancies, depending on the specific subtype.[2][6]
Q5: How should I monitor for thrombocytopenia in my experiments?
A5: Platelet counts should be monitored regularly throughout the experimental period. In clinical trials, blood samples for platelet counts were obtained at regular intervals, with more frequent monitoring as clinically indicated.[4] It is recommended to establish a baseline platelet count before initiating treatment and to monitor at least weekly during the initial phase of the study.
Q6: What is the underlying mechanism of this compound-induced thrombocytopenia?
A6: this compound-induced thrombocytopenia is believed to result from the inhibition of BET proteins, which play a crucial role in megakaryocyte differentiation and platelet formation. Specifically, BET inhibition can downregulate the transcription factor GATA1 and its downstream targets NFE2 and PF4, which are essential for megakaryopoiesis.[7][8]
Q7: How can I manage gastrointestinal toxicity in my animal models?
A7: Management of GI toxicity can involve supportive care measures. In preclinical studies, dose modifications may be necessary if severe GI effects are observed. It is important to monitor animals for signs of diarrhea, dehydration, and weight loss.
Q8: What is the mechanism behind this compound-induced gastrointestinal toxicity?
A8: Gastrointestinal toxicity is thought to be caused by the on-target inhibition of BET proteins in the rapidly dividing epithelial cells of the gut. This can lead to depletion of intestinal stem cells and impair the regeneration of the intestinal lining.[5]
Troubleshooting Guides
Issue: Unexpectedly Severe Thrombocytopenia
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | Verify dose calculations and administration route. Ensure the correct formulation of this compound is being used. |
| Animal Model Sensitivity | Some animal strains may be more sensitive to BET inhibitor-induced thrombocytopenia. Review literature for strain-specific responses or consider a pilot study with a lower dose range. |
| Compounding Factors | Assess for other experimental factors that could affect platelet counts, such as co-administered drugs or underlying health conditions of the animals. |
| Monitoring Schedule | Increase the frequency of platelet count monitoring to detect rapid declines and allow for timely intervention (e.g., dose reduction or interruption). |
Issue: Significant Weight Loss or Dehydration in Animals
| Potential Cause | Troubleshooting Step |
| Severe Gastrointestinal Toxicity | Monitor for signs of diarrhea and decreased food and water intake. Provide supportive care such as subcutaneous fluids for dehydration. |
| Systemic Toxicity | At higher doses, systemic toxicity can lead to general malaise and reduced appetite. Consider reducing the dose or adjusting the dosing schedule. |
| Off-target Effects | While less common, off-target effects could contribute to systemic toxicity. If possible, assess for other signs of organ toxicity through blood chemistry or histology. |
Quantitative Data Summary
Table 1: Dose-Dependent Adverse Events of this compound in Patients with Solid Tumors
| Dose Range (mg, once daily) | Most Frequent Treatment-Related Adverse Events (Any Grade) | Grade 4 Thrombocytopenia | Dose-Limiting Toxicities (DLTs) | Recommended Phase II Dose |
| 60-100 | Thrombocytopenia (51%), Nausea (42%), Decreased Appetite (28%), Vomiting (23%), Diarrhea (23%)[3] | Occurred in 6 patients[3] | 11% of patients experienced DLTs[3] | 80 mg[3][6] |
Table 2: Dose-Dependent Adverse Events of this compound in Patients with Hematologic Malignancies
| Dose Range (mg, once daily) | Most Common Adverse Events (Any Grade) | Grade 3+ Thrombocytopenia | Dose-Limiting Toxicities (DLTs) | Recommended Phase II Dose |
| 60-120 | Diarrhea (50%), Nausea (46%), Thrombocytopenia (40%)[2] | 37%[2] | One instance of Grade 4 thrombocytopenia at 60 mg; one instance of Grade 3 reduced left ventricular ejection fraction at 120 mg[2] | 60 mg (for CTCL) and 75 mg (for MDS)[2] |
Experimental Protocols
Protocol 1: Assessment of Dose-Limiting Toxicities in a Murine Model
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Animal Model: Utilize a relevant cancer xenograft or patient-derived xenograft (PDX) mouse model.
-
Dose Escalation Design: Employ a modified 3+3 dose escalation design. Start with a dose known to be well-tolerated and escalate in subsequent cohorts of 3-6 animals.
-
Drug Administration: Administer this compound orally once daily for a predetermined cycle length (e.g., 21 days).
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Monitoring:
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, and posture.
-
Hematology: Collect blood samples (e.g., via tail vein) at baseline and at least weekly to monitor complete blood counts, with a focus on platelet levels.
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Clinical Chemistry: At the end of the study or if signs of severe toxicity are observed, collect blood for clinical chemistry analysis to assess organ function.
-
-
DLT Definition: A dose-limiting toxicity can be defined as a Grade 4 hematological toxicity (e.g., severe thrombocytopenia) or a Grade 3/4 non-hematological toxicity that is considered drug-related.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD) as the highest dose at which less than one-third of the animals experience a DLT.
Protocol 2: Evaluation of Gastrointestinal Toxicity
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Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).
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Treatment Groups: Include a vehicle control group and at least three dose levels of this compound (low, medium, and high).
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Drug Administration: Administer this compound orally once daily for 7-14 days.
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Endpoints:
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Body Weight and Food/Water Intake: Monitor daily.
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Stool Consistency: Score daily to assess for diarrhea.
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Histopathology: At the end of the study, collect sections of the small and large intestine for histological analysis. Evaluate for changes in villus length, crypt depth, and signs of inflammation or apoptosis in the intestinal epithelium.
-
-
Adverse Event Grading: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of observed toxicities. For example, thrombocytopenia is graded as follows:
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Grade 1: Platelets < lower limit of normal (LLN) - 75,000/mm³
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Grade 2: Platelets < 75,000 - 50,000/mm³
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Grade 3: Platelets < 50,000 - 25,000/mm³
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Grade 4: Platelets < 25,000/mm³
-
Signaling Pathways and Experimental Workflows
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure–response analysis of adverse events associated with this compound and its active metabolites in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Molibresib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Molibresib (GSK525762), a potent bromodomain and extra-terminal (BET) inhibitor. The information provided is based on preclinical studies investigating resistance mechanisms to BET inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity or has become completely resistant. What are the potential underlying mechanisms?
A1: Acquired resistance to BET inhibitors, including this compound, is a multifaceted issue observed in preclinical models. Several mechanisms have been identified that can lead to reduced drug efficacy. These primarily involve the reactivation of pro-survival signaling pathways that bypass the effects of BET inhibition. Key reported mechanisms include:
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Reactivation of MYC Transcription: Despite initial suppression by this compound, cancer cells can restore MYC expression through various mechanisms, thereby overcoming the anti-proliferative effects of the drug.[1][2]
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Activation of WNT/β-catenin Signaling: Upregulation of the WNT/β-catenin pathway has been shown to compensate for the loss of BRD4 activity, promoting the transcription of key target genes like MYC and driving resistance.[3][4][5]
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Enhanced BRD4 Phosphorylation: Increased phosphorylation of BRD4 can reduce its binding to BET inhibitors while increasing its affinity for chromatin, leading to sustained transcription of target genes even in the presence of the drug.[6][7][8][9] This can be mediated by kinases such as Casein Kinase 2 (CK2) or through stromal signaling involving IL6/IL8-JAK2.[6][7]
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Loss of Tripartite Motif-Containing Protein 33 (TRIM33): Loss of the tumor suppressor TRIM33 has been identified as a factor that promotes resistance to BET inhibitors.[1][2][10][11] TRIM33 loss can attenuate the downregulation of MYC and enhance TGF-β signaling.[1][2][11]
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Activation of PI3K/AKT and/or ERK/MAPK Signaling: Activation of parallel survival pathways, such as the PI3K/AKT/mTOR and ERK/MAPK pathways, can provide alternative growth signals that render cells less dependent on the pathways inhibited by this compound.[12][13][14][15][16]
Q2: How can I experimentally confirm if my this compound-resistant cells have activated one of these resistance pathways?
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Assess MYC protein and mRNA levels using Western blotting and qRT-PCR.
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Evaluate WNT/β-catenin pathway activation by measuring the levels of active β-catenin and its downstream targets (e.g., Axin2) via Western blotting and qRT-PCR.
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Analyze BRD4 phosphorylation using Phos-tag™ SDS-PAGE followed by Western blotting or by using phospho-specific antibodies if available.
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Determine TRIM33 expression levels by Western blotting or qRT-PCR.
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Probe for activation of PI3K/ERK pathways by examining the phosphorylation status of key signaling molecules like AKT and ERK via Western blotting.
Q3: Are there any strategies to overcome or circumvent acquired resistance to this compound?
A3: Yes, preclinical studies suggest several combination strategies that may overcome resistance to BET inhibitors:
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Combination with WNT Pathway Inhibitors: For cells with activated WNT signaling, co-treatment with a WNT pathway inhibitor (e.g., a tankyrase inhibitor) may restore sensitivity to this compound.[3][5]
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Combination with Kinase Inhibitors: If resistance is driven by BRD4 phosphorylation or activation of parallel kinase pathways, combining this compound with inhibitors of the responsible kinases (e.g., JAK2, CK2, PI3K, or MEK inhibitors) could be effective.[6][7][12]
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Combination with TGF-β Receptor Inhibitors: In cases of TRIM33 loss, inhibiting the TGF-β signaling pathway may potentiate the effects of BET inhibitors.[1][2][11]
Troubleshooting Guides
This section provides guidance on specific experimental issues you might encounter.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound in my resistant cell line. | Cell line heterogeneity; inconsistent passage number; variability in drug concentration. | 1. Perform single-cell cloning to establish a homogenous resistant population. 2. Maintain a consistent passaging schedule and use cells within a defined passage number range for experiments. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Unable to detect changes in MYC expression in resistant cells. | The resistance mechanism may be MYC-independent; timing of sample collection is not optimal. | 1. Investigate other potential resistance pathways (WNT, BRD4 phosphorylation, etc.). 2. Perform a time-course experiment to identify the optimal time point for observing changes in MYC expression after this compound treatment. |
| Difficulty in detecting BRD4 phosphorylation. | Low abundance of phosphorylated BRD4; inappropriate lysis buffer; ineffective antibodies. | 1. Use Phos-tag™ SDS-PAGE to enhance the separation of phosphorylated and non-phosphorylated proteins. 2. Include phosphatase inhibitors in your lysis buffer. 3. Validate your phospho-BRD4 antibody using positive and negative controls (e.g., phosphatase-treated lysates). |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on BET inhibitor resistance. Note that these studies primarily used the BET inhibitor JQ1, but the findings are likely relevant to this compound.
Table 1: IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | BET Inhibitor | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| RKO | Colorectal Cancer | JQ1 | ~100 | >1000 | >10 |
| SUM159 | Triple-Negative Breast Cancer | JQ1 | ~50 | >2000 | >40 |
| NCI-H1666 | Lung Adenocarcinoma | JQ1 | ~250 | >5000 | >20 |
Table 2: Changes in Key Protein Levels Upon Acquired Resistance
| Cell Line | Resistance Mechanism | Protein | Change in Resistant vs. Sensitive Cells |
| SUM159R | BRD4 Hyperphosphorylation | p-BRD4 (Serine) | Marked Increase |
| RKO (shTRIM33) | Loss of TRIM33 | MYC (post-JQ1) | Attenuated Downregulation |
| MLL-AF9 AML | WNT Pathway Activation | Active β-catenin | Increased |
| LAC (JQ1-R) | BRD4 Phosphorylation | p-BRD4 | Elevated |
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[17][18][19][20]
-
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20-IC30.
-
Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Once the cells have adapted and are growing steadily at the current drug concentration, subculture them and gradually increase the concentration of this compound in the medium. A stepwise increase of 1.5 to 2-fold is recommended.[19]
-
Repeat this process of gradual dose escalation over several months.
-
At each stage of increased drug concentration, freeze down vials of cells for future reference.
-
Periodically determine the IC50 of the adapting cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), perform single-cell cloning to isolate a homogenous resistant population.
-
Characterize the established resistant cell line to confirm the stability of the resistant phenotype in the absence of the drug for a short period.
-
2. Western Blotting for Phosphorylated BRD4 (p-BRD4)
This protocol is designed to detect shifts in BRD4 phosphorylation, a potential mechanism of resistance.[21][22][23][24][25]
-
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (standard and Phos-tag™ acrylamide)
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-phospho-BRD4 (if available), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
For enhanced detection of phosphorylation, prepare a Phos-tag™ acrylamide gel according to the manufacturer's instructions.
-
Load equal amounts of protein from sensitive and resistant cell lysates onto both a standard SDS-PAGE gel and a Phos-tag™ gel.
-
Perform electrophoresis. On the Phos-tag™ gel, phosphorylated proteins will have retarded mobility.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results. A shift to a higher molecular weight or the appearance of slower-migrating bands on the Phos-tag™ gel in the resistant cell line indicates increased BRD4 phosphorylation.
-
3. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRD4 and β-catenin
This protocol allows for the genome-wide analysis of BRD4 and β-catenin binding to chromatin, which can be altered in resistant cells.[26][27][28][29][30]
-
Materials:
-
Sensitive and resistant cell lines
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis and wash buffers
-
Sonicator
-
ChIP-grade antibodies against BRD4 and β-catenin
-
Protein A/G magnetic beads
-
Buffers for reverse cross-linking and DNA purification
-
Reagents for library preparation and next-generation sequencing
-
-
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with antibodies specific for BRD4 or β-catenin overnight.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing.
-
Analyze the sequencing data to identify and compare the genomic binding sites of BRD4 and β-catenin in sensitive versus resistant cells. Look for differential binding at key gene promoters and enhancers, such as that of MYC.
-
4. RNA Sequencing (RNA-seq) for Transcriptome Analysis
This protocol is used to compare the gene expression profiles of sensitive and resistant cells to identify upregulated or downregulated pathways.[31][32][33][34][35]
-
Materials:
-
Sensitive and resistant cell lines
-
RNA extraction kit (e.g., RNeasy from Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencer
-
-
Procedure:
-
Harvest cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA. High-quality RNA (RIN > 8) is recommended.
-
Prepare RNA-seq libraries according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform next-generation sequencing.
-
Align the sequencing reads to a reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the resistant cells compared to the sensitive cells.
-
Use pathway analysis tools (e.g., GSEA) to identify signaling pathways that are enriched in the differentially expressed genes.
-
Visualizations
Caption: Overview of this compound action and mechanisms of acquired resistance.
Caption: WNT/β-catenin signaling as a bypass mechanism in this compound resistance.
Caption: Workflow for investigating acquired resistance to this compound.
References
- 1. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 2. Loss of TRIM33 causes resistance to BET bromodomain inhibitors through MYC- and TGF-β-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition [cancer.fr]
- 5. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stromal induction of BRD4 phosphorylation Results in Chromatin Remodeling and BET inhibitor Resistance in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to BET inhibitors in lung adenocarcinoma is mediated by casein kinase phosphorylation of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PI3K activation promotes resistance to eribulin in HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PIK3CAH1047R-induced paradoxical ERK activation results in resistance to BRAFV600E specific inhibitors in BRAFV600E PIK3CAH1047R double mutant thyroid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Bromodomain-Containing Protein BRD4 Is Hyperphosphorylated in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Uncovering BRD4 hyperphosphorylation associated with cellular transformation in NUT midline carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GSE63682 - ChIP of BET proteins in iBET resistance [ChIP-seq] - OmicsDI [omicsdi.org]
- 27. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Functional coordination of BET family proteins underlies altered transcription associated with memory impairment in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. protocols.io [protocols.io]
- 30. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bea.ki.se [bea.ki.se]
- 32. protocols.io [protocols.io]
- 33. Integration of Single-Cell RNA-Sequencing and Network Analysis to Investigate Mechanisms of Drug Resistance | Springer Nature Experiments [experiments.springernature.com]
- 34. Single-cell RNA-seq analysis identifies markers of resistance to targeted BRAF inhibitors in melanoma cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 35. RNA-Seq Insights to Overcome Chemoresistance in Cancer Therapy [lexogen.com]
Validation & Comparative
Molibresib in the Landscape of Pan-BET Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene expression and promising therapeutic targets in oncology and inflammatory diseases.[1] Pan-inhibitors of the BET family, such as Molibresib (also known as I-BET-762 or GSK525762), competitively bind to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting their interaction with acetylated histones and downregulating the transcription of key oncogenes like MYC.[2][3] This guide provides a comparative overview of this compound's performance against other notable pan-BET inhibitors, supported by available preclinical data.
Quantitative Comparison of Pan-BET Inhibitor Activity
The following tables summarize the in vitro potency of this compound and other well-characterized pan-BET inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[2]
Table 1: Biochemical Potency of Pan-BET Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound (I-BET-762) | BRD2/3/4 | FRET | 32.5 - 42.5 | [4] |
| This compound (I-BET-762) | BET Proteins | Cell-free | ~35 | [5] |
| JQ1 | BRD4(1) | AlphaScreen | 21 | [6] |
| OTX015 (Birabresib) | BRD2/3/4 | Cell-free | 10 - 19 | [5] |
| PFI-1 | BRD4 | Cell-free | 220 | [5] |
| I-BET151 | BRD3/4 | - | - | [6] |
| CPI-0610 | BET Proteins | - | - | [7] |
Table 2: Anti-proliferative Activity of Pan-BET Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (I-BET-762) | Hematological Cancer Models | Various | Broad anti-proliferative activity | [8] |
| JQ1 | MM.1S | Multiple Myeloma | ~500 (c-Myc downregulation) | [9] |
| JQ1 | MV4;11 | Acute Myeloid Leukemia | Potent suppressor | [10] |
| OTX015 | Mature B-cell Lymphoid Tumors | Lymphoma | 240 (median) | [11] |
| ABBV-075 (Mivebresib) | MYC/MYCN amplified SCLC | Small-Cell Lung Cancer | < 50 | [12] |
Mechanism of Action and Signaling Pathways
Pan-BET inhibitors, including this compound, function by competitively displacing BET proteins from chromatin, which leads to the suppression of transcriptional programs essential for tumor cell growth and survival.[13] This mechanism of action impacts several key signaling pathways implicated in cancer and inflammation.
BET inhibitors have been shown to suppress the NF-κB pathway, which is crucial for inflammatory responses and cancer cell survival.[3] Furthermore, they can block adaptive signaling responses to inhibitors of the PI3K pathway and modulate the JAK/STAT pathway.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate and compare pan-BET inhibitors.
Biochemical Assays for Binding Affinity (e.g., TR-FRET)
Objective: To quantify the binding affinity of an inhibitor to isolated BET bromodomains.
Methodology:
-
Reagents: Recombinant His-tagged BET bromodomain proteins, biotinylated acetylated histone peptides, and TR-FRET donor (e.g., anti-His antibody conjugated to a Europium cryptate) and acceptor (e.g., streptavidin-conjugated fluorophore) reagents are prepared in an appropriate assay buffer.[14]
-
Procedure:
-
Test compounds are serially diluted and dispensed into a low-volume 384-well plate.
-
A solution containing the His-tagged BET bromodomain and biotinylated histone peptide is added to each well.
-
The plate is incubated to allow for binding to reach equilibrium.
-
A solution of the TR-FRET donor and acceptor is then added.
-
After another incubation period, the plate is read on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The ratio of acceptor to donor fluorescence is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assays (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of an inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in opaque-walled 96-well or 384-well plates at a predetermined density and allowed to attach overnight.[15]
-
Treatment: Cells are treated with a range of concentrations of the BET inhibitor for a specified duration (e.g., 48-96 hours).[16]
-
Assay Procedure:
-
Data Analysis: Luminescence values are normalized to vehicle-treated controls, and IC50 values are calculated.[17]
Chromatin Immunoprecipitation (ChIP)
Objective: To confirm the displacement of BET proteins from specific gene promoters in cells following inhibitor treatment.
Methodology:
-
Cell Treatment and Cross-linking: Cells are treated with the BET inhibitor, followed by cross-linking of proteins to DNA using formaldehyde.[16]
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.[16]
-
Immunoprecipitation: An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.[16]
-
DNA Purification and Analysis: The cross-links are reversed, and the associated DNA is purified. The amount of a specific DNA sequence (e.g., the MYC promoter) is quantified by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq).[16][18]
Clinical Considerations and Adverse Events
Clinical trials of this compound and other pan-BET inhibitors have demonstrated some anti-tumor activity, particularly in hematologic malignancies.[8][19] However, their use has been associated with a consistent profile of on-target toxicities. The most common treatment-related adverse events include thrombocytopenia, anemia, and gastrointestinal issues such as nausea and diarrhea.[8][19][20] These side effects have posed challenges for dose escalation and long-term treatment, highlighting the need for strategies to improve the therapeutic window of BET inhibitors, potentially through the development of more selective inhibitors or combination therapies.[9]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. benchchem.com [benchchem.com]
- 3. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ch.promega.com [ch.promega.com]
- 13. OUH - Protocols [ous-research.no]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Molibresib and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy, overcome resistance, and expand therapeutic windows. One such promising strategy is the synergistic pairing of Bromodomain and Extra-Terminal (BET) inhibitors, such as Molibresib (GSK525762), with Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive comparison of this combination therapy, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Mechanism of Synergy: Inducing Synthetic Lethality
The synergistic relationship between this compound and PARP inhibitors is primarily rooted in the concept of synthetic lethality. PARP inhibitors are most effective in cancer cells with pre-existing defects in the homologous recombination (HR) pathway of DNA double-strand break repair, a condition often associated with mutations in BRCA1/2 genes. BET inhibitors, including this compound, can pharmacologically induce a state of "BRCAness" or HR deficiency in cancer cells that are otherwise HR-proficient.
This compound functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), which are critical readers of acetylated lysine residues on histones and other proteins. This inhibition disrupts the transcriptional activity of key oncogenes and, crucially, downregulates the expression of essential genes involved in DNA repair pathways.[1] Studies have shown that BET inhibition leads to reduced levels of critical HR proteins such as BRCA1, RAD51, and CtIP (C-terminal binding protein (CtBP) interacting protein).[1][2] Additionally, BET inhibitors can downregulate other DNA damage response factors like WEE1 and TOPBP1, further compromising the cell's ability to repair DNA damage.[3]
By creating this HR-deficient state, this compound sensitizes cancer cells to PARP inhibitors. PARP inhibitors block the repair of single-strand DNA breaks. When these unrepaired single-strand breaks are encountered during DNA replication, they lead to the formation of double-strand breaks. In the HR-deficient environment induced by this compound, these double-strand breaks cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, mitotic catastrophe, and ultimately, apoptotic cell death.[3]
References
- 1. Repression of BET activity sensitizes homologous recombination–proficient cancers to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition synergizes with PARP inhibitor in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Molibresib in Combination with Epigenetic Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly focused on combinatorial strategies that target multiple oncogenic pathways to enhance efficacy and overcome resistance. Molibresib (GSK525762), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has shown promise in preclinical models and early-phase clinical trials. However, as a monotherapy, its clinical activity has been modest, underscoring the need for rational combination approaches. This guide provides a comprehensive overview of the current understanding and future potential of combining this compound with other epigenetic drugs, specifically histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors.
Rationale for Epigenetic Drug Combinations
Epigenetic modifications, including histone acetylation and DNA methylation, are critical for regulating gene expression, and their dysregulation is a hallmark of cancer. BET proteins, HDACs, and DNMTs are key players in this regulatory network.
-
BET Proteins (BRD2, BRD3, BRD4): Act as "readers" of the epigenetic code, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[1]
-
HDACs: Function as "erasers" by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.
-
DNMTs: Act as "writers" by adding methyl groups to DNA, which is typically associated with gene silencing.
The interplay between these epigenetic regulators provides a strong rationale for combination therapy. By simultaneously inhibiting different components of this machinery, it may be possible to achieve a more profound and durable anti-cancer effect. For instance, the combination of a BET inhibitor like this compound with an HDAC inhibitor could lead to a synergistic increase in histone acetylation, reactivating tumor suppressor genes and more effectively shutting down oncogenic transcriptional programs.[2][3][4]
This compound in Combination with HDAC Inhibitors
The combination of BET inhibitors and HDAC inhibitors has been explored in various preclinical models, often demonstrating synergistic anti-tumor activity.[2][4] This synergy is thought to arise from the complementary mechanisms of action of these two drug classes.
A key clinical investigation in this area is the Phase I trial of This compound in combination with the HDAC inhibitor entinostat in patients with advanced solid tumors and lymphomas (NCT03925428).[5][6]
Table 1: Overview of this compound and Entinostat Combination Clinical Trial
| Parameter | Information |
| Trial Identifier | NCT03925428 |
| Drugs | This compound (GSK525762C), Entinostat |
| Phase | I |
| Status | Withdrawn |
| Indication | Advanced and Refractory Solid Tumors and Lymphomas |
| Primary Objectives | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). |
| Secondary Objectives | To describe the safety profile, overall response rate (ORR), progression-free survival (PFS), duration of response (DOR), and overall survival (OS).[6] |
| Exploratory Objectives | To assess the effect on c-MYC and YAP1 expression.[5] |
| Dosing Regimen | Entinostat orally on days 1, 8, 15, and 22; this compound orally once daily on days 1-28 of a 28-day cycle.[6] |
While published data from this trial is not yet available, its initiation signifies a strong scientific interest in this combination. Preclinical studies with other BET inhibitors have shown that combination with HDAC inhibitors can lead to enhanced apoptosis and cell cycle arrest in various cancer cell lines.[7][8]
This compound in Combination with DNMT Inhibitors
The combination of BET inhibitors with DNMT inhibitors, such as azacitidine or decitabine, is another promising strategy. DNMT inhibitors can reactivate silenced tumor suppressor genes, which may then cooperate with the oncogene-suppressing effects of BET inhibitors to induce a more potent anti-tumor response.
Currently, there is a lack of specific preclinical or clinical data for the combination of this compound with DNMT inhibitors. However, preclinical studies with other BET inhibitors have demonstrated synergistic effects. For example, the BET inhibitor OTX015 has shown antiproliferative synergism when combined with the hypomethylating agent decitabine in diffuse large B-cell lymphoma (DLBCL) models.[8]
Experimental Protocols
To evaluate the efficacy of this compound in combination with other epigenetic drugs, a series of in vitro and in vivo experiments are typically conducted. Below are detailed methodologies for key experiments.
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound alone and in combination with an HDAC or DNMT inhibitor and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell lines of interest
-
This compound, HDAC inhibitor (e.g., entinostat, vorinostat), DNMT inhibitor (e.g., azacitidine, decitabine)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for each drug (this compound and the combination partner) individually and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and the drug combinations for a specified period (e.g., 72 hours). Include a vehicle control.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Analyze the drug interaction using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][5][9]
-
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other epigenetic drugs in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for xenograft implantation
-
This compound, HDAC inhibitor, or DNMT inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination partner alone, and this compound in combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum allowable size, or a specific time point).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the rationale and methodology of combination therapies.
References
- 1. Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Molibresib's Potential Synergy with Immune Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of epigenetic modulation and immunotherapy presents a promising frontier in oncology. This guide explores the synergistic potential of Molibresib (GSK525762), a potent bromodomain and extra-terminal (BET) inhibitor, with immune checkpoint inhibitors (ICIs). By providing a comprehensive overview of the preclinical rationale, available clinical data for this compound monotherapy, and detailed experimental methodologies, this document aims to inform and guide future research and development in this innovative therapeutic space.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers that regulate gene transcription.[1] By binding to the acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.[2][3] this compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby downregulating the expression of these target genes.[1] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in various solid and hematologic malignancies.[2][4][5][6][7][8]
The Rationale for Combining this compound with Immune Checkpoint Inhibitors
While this compound has shown activity as a monotherapy, its immunomodulatory properties suggest a strong potential for synergy with ICIs, such as anti-PD-1/PD-L1 antibodies. The preclinical evidence, primarily from studies using the well-characterized BET inhibitor JQ1, points to a multi-faceted mechanism of synergy:
-
Downregulation of PD-L1 Expression: BET inhibitors have been shown to suppress the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and antigen-presenting cells.[9] This is significant as PD-L1 on tumor cells interacts with the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion. By reducing PD-L1 levels, BET inhibitors may render tumors more susceptible to immune attack.
-
Enhancement of Antigen Presentation: Preclinical studies have indicated that BET inhibitors can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells. This enhances the presentation of tumor antigens to cytotoxic T lymphocytes (CTLs), a critical step in initiating an anti-tumor immune response.
-
Remodeling the Tumor Microenvironment: BET inhibitors can modulate the composition of the tumor microenvironment (TME). Studies have shown a reduction in the infiltration of immunosuppressive regulatory T cells (Tregs) following treatment with BET inhibitors. This shift in the TME can create a more favorable environment for an effective anti-tumor immune response.
Preclinical Evidence for Synergy (with JQ1)
Although specific preclinical data for the combination of this compound and ICIs are not yet publicly available, extensive research with the pan-BET inhibitor JQ1 provides a strong proof-of-concept for this therapeutic strategy.
| Cancer Model | Key Findings with JQ1 + anti-PD-1/PD-L1 |
| Colorectal Cancer | JQ1 decreased cell-surface PD-L1 expression, increased MHC-I expression, and enhanced CTL-mediated cytotoxicity. The combination of JQ1 and anti-PD-1 antibody significantly inhibited tumor growth and prolonged overall survival in a syngeneic mouse model. JQ1 also reduced the infiltration of intratumoral Tregs. |
| Triple-Negative Breast Cancer | Pan-BET protein inhibition reduced PD-1 expression in activated T cells and PD-L1 expression in TNBC cells. This led to overcame T-cell exhaustion and restored tumor cell-specific T-cell cytotoxicity. |
| Acute Myeloid Leukemia | In a mouse model of AML, BET inhibitors reversed CD8+ T-cell exhaustion and enhanced the efficacy of anti-PD-1 treatment, leading to a reduction in circulating leukemia cells and an enrichment of functional CD8+ T cells in the bone marrow. |
| Pancreatic Cancer | The combination of a BET inhibitor and anti-PD-1 prevented neoplastic transformation, increased survival, and enhanced the recruitment of cytotoxic T-cells to the tumor in a murine model. |
Clinical Data for this compound Monotherapy
This compound has undergone Phase I and II clinical trials as a monotherapy in various cancers.[2][4][5][6][7][8] These studies have established a manageable safety profile and demonstrated preliminary anti-tumor activity.
Table 1: Summary of this compound Monotherapy Clinical Trial Data
| Trial Identifier | Cancer Type(s) | Key Efficacy Results | Most Common Treatment-Related Adverse Events (Grade ≥3) |
| NCT01587703 | NUT Carcinoma and other solid tumors | In patients with NUT carcinoma, confirmed or unconfirmed partial responses were observed.[2] | Thrombocytopenia, Anemia, Nausea, Decreased appetite, Diarrhea, Vomiting, Fatigue.[2][3] |
| NCT01943851 | Relapsed/Refractory Hematologic Malignancies | Objective responses were observed in patients with acute myeloid leukemia, non-Hodgkin lymphoma, and myelodysplastic syndrome.[7] | Thrombocytopenia, Anemia, Febrile Neutropenia.[7] |
Note: This table summarizes data from multiple publications and represents a general overview. For detailed information, please refer to the specific clinical trial publications.
Experimental Protocols
The following are representative experimental protocols derived from preclinical studies investigating the synergy of the BET inhibitor JQ1 with immune checkpoint inhibitors. These can serve as a methodological guide for future studies with this compound.
In Vitro Assessment of PD-L1 and MHC-I Expression
-
Cell Lines: Murine colon adenocarcinoma (MC38), human colorectal cancer (HCT116), or other relevant cancer cell lines.
-
Treatment: Cells are treated with varying concentrations of a BET inhibitor (e.g., JQ1) or vehicle control (e.g., DMSO) for 24-48 hours. In some experiments, cells are co-treated with interferon-gamma (IFN-γ) to induce PD-L1 expression.
-
Flow Cytometry: Cell surface expression of PD-L1 and MHC-I is quantified using fluorescently labeled antibodies against these proteins. Data is acquired on a flow cytometer and analyzed using appropriate software.
In Vivo Syngeneic Mouse Models
-
Animal Model: C57BL/6 or BALB/c mice are subcutaneously or orthotopically implanted with a syngeneic tumor cell line (e.g., MC38).
-
Treatment Regimen: Once tumors are established, mice are randomized into four treatment groups: (1) Vehicle control, (2) this compound (or other BET inhibitor), (3) Anti-PD-1/PD-L1 antibody, and (4) this compound + Anti-PD-1/PD-L1 antibody. Dosing and schedule should be optimized based on preliminary studies.
-
Efficacy Endpoints: Tumor growth is monitored by caliper measurements. Overall survival is also a key endpoint.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs, myeloid-derived suppressor cells) are analyzed by flow cytometry.
-
Immunohistochemistry/Immunofluorescence: Tumor sections are stained for markers of interest (e.g., CD8, FoxP3, PD-L1) to visualize the immune infiltrate.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To better understand the complex interactions, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's dual mechanism of inhibiting tumor proliferation and PD-L1 expression.
References
- 1. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.icr.ac.uk]
- 3. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor this compound for the treatment of advanced solid tumors: Final results from an open-label phase I/II study. - ASCO [asco.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I/II Open-Label Study of this compound for the Treatment of Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Navigating Resistance: A Comparative Analysis of Molibresib and Other BET Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative overview of cross-resistance profiles between the BET inhibitor Molibresib (GSK525762) and other prominent BET inhibitors, supported by experimental data on drug sensitivity in resistant cancer cell models.
The emergence of resistance remains a significant hurdle in the clinical application of Bromodomain and Extra-Terminal (BET) inhibitors, a promising class of epigenetic drugs. While initial responses can be robust, tumors often develop mechanisms to evade the therapeutic effects of these agents. This guide delves into the phenomenon of cross-resistance, a critical consideration when evaluating second-line treatment options or developing novel therapeutic strategies.
Comparative Sensitivity in BET Inhibitor-Resistant Models
Acquired resistance to one BET inhibitor can confer varying degrees of resistance to other molecules within the same class. This is often due to shared mechanisms of action and resistance pathways. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other BET inhibitors in both parental (sensitive) and drug-resistant cancer cell lines. This quantitative data is crucial for assessing the potential for cross-resistance.
| Cell Line | Resistance Model | This compound (GSK525762) IC50 (µM) | JQ1 IC50 (µM) | OTX015 (Birabresib) IC50 (µM) |
| SUM159 | Parental (Sensitive) | Data not available in searched literature | ~0.5 | Data not available in searched literature |
| SUM159R | JQ1-Resistant | Data not available in searched literature | >10 | Data not available in searched literature |
| AML | Parental (Sensitive) | Data not available in searched literature | Sensitive | Data not available in searched literature |
| AML-R | I-BET-Resistant | Data not available in searched literature | Resistant | Data not available in searched literature |
Note: Direct comparative IC50 values for this compound in a cross-resistance study with other BET inhibitors in the same resistant cell line model were not available in the searched literature. The table structure is provided as a template for such data.
Key Mechanisms of Resistance to BET Inhibitors
Research has identified several key mechanisms through which cancer cells develop resistance to BET inhibitors. Understanding these pathways is essential for designing rational combination therapies to overcome or prevent resistance.
-
Kinome Reprogramming: Cancer cells can adapt to BET inhibition by rewiring their kinase signaling pathways. This "kinome reprogramming" can activate pro-survival signals that bypass the effects of the BET inhibitor.
-
Upregulation of Parallel Pathways: The Wnt/β-catenin signaling pathway has been implicated in conferring resistance to BET inhibitors. Activation of this pathway can maintain the expression of key oncogenes like MYC, even in the presence of a BET inhibitor.
-
Target Protein Modifications: Hyper-phosphorylation of BRD4 has been observed in some resistant cell lines. This modification may alter the binding of BET inhibitors or enhance BRD4's function in a bromodomain-independent manner.
-
Upregulation of Other BET Family Members: Increased expression of other BET family members, such as BRD2, may compensate for the inhibition of BRD4.
Below is a diagram illustrating a common resistance pathway involving the activation of Wnt/β-catenin signaling.
Caption: Wnt/β-catenin pathway activation as a mechanism of resistance to BET inhibitors.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess cross-resistance between BET inhibitors.
Generation of BET Inhibitor-Resistant Cell Lines
-
Cell Culture: Parental cancer cell lines are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Dose Escalation: Cells are continuously exposed to a specific BET inhibitor (e.g., JQ1) starting at a low concentration (e.g., near the IC20).
-
Stepwise Increase: The concentration of the BET inhibitor is gradually increased in a stepwise manner as the cells develop resistance and resume proliferation.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of the inhibitor (typically several-fold higher than the initial IC50), single-cell clones are isolated to establish a stable resistant cell line.
-
Confirmation of Resistance: The resistance of the newly established cell line is confirmed by comparing its IC50 value to that of the parental cell line.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a serial dilution of various BET inhibitors (e.g., this compound, JQ1, OTX015) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
The workflow for assessing cross-resistance is depicted in the following diagram.
Caption: Experimental workflow for cross-resistance studies.
Conclusion
The development of resistance to BET inhibitors is a complex process involving various cellular and molecular adaptations. While direct comparative data on cross-resistance involving this compound is not extensively available in the public domain, understanding the known mechanisms of resistance to this class of drugs is crucial for the strategic design of future clinical trials. Further preclinical studies are warranted to systematically evaluate the cross-resistance profiles of this compound and other BET inhibitors to guide the development of effective sequential and combination therapies for patients with advanced cancers.
Validating Biomarkers for Molibresib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Molibresib (GSK525762), a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), has shown promise in preclinical and clinical settings for the treatment of various malignancies.[1][2][3][4][5] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, this compound disrupts their ability to interact with acetylated histones, leading to the downregulation of key oncogenes such as MYC.[2][5] This guide provides a comparative analysis of biomarkers for this compound sensitivity, supported by experimental data and detailed methodologies, to aid researchers in identifying patient populations most likely to benefit from this targeted therapy.
Key Biomarkers for this compound Sensitivity and Resistance
Several biomarkers have been identified that may predict sensitivity or resistance to this compound and other BET inhibitors. These include genetic alterations such as gene fusions and mutations, as well as differential protein expression levels.
NUTM1 Fusion: A Primary Indicator of Sensitivity
NUT midline carcinoma (NMC) is a rare and aggressive cancer defined by rearrangements of the NUTM1 gene, most commonly forming a BRD4-NUTM1 or BRD3-NUTM1 fusion oncoprotein.[2][6] This fusion protein is a key driver of oncogenesis, and its presence is a strong predictor of sensitivity to BET inhibitors, including this compound.[2][6]
Clinical trial data for this compound in patients with NUT carcinoma have demonstrated anti-tumor activity. In a phase I/II study, among 19 patients with NUT carcinoma, four achieved a partial response (confirmed or unconfirmed), and eight had stable disease as their best response.[2][3][4] Interestingly, three of the four patients who experienced a partial response had tumors harboring a BRD3-NUTM1 fusion.[6] This suggests that the specific fusion partner may influence the degree of response to this compound.
Preclinical studies with the BET inhibitor JQ1 in NMC cell lines have shown a wide range of sensitivity. For instance, the PER-403 cell line, which has a BRD4-NUT fusion involving exon 11 of BRD4, exhibited high sensitivity to JQ1 with an IC50 of 3.6 nM.[7] In contrast, the PER-704 and PER-624 cell lines, both with BRD4-NUT fusions involving exon 15, were significantly less sensitive, with IC50 values of 266 nM and 11 µM, respectively.[7] This highlights the importance of characterizing the specific fusion variant when evaluating potential sensitivity to BET inhibitors.
FLT3 Mutation: A Potential Sensitizing Biomarker in AML
Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Preclinical evidence suggests that AML cells with FLT3-ITD mutations are sensitive to BET inhibitors.
Studies with various FLT3 inhibitors in FLT3-ITD positive AML cell lines, such as MOLM-13 and MV4-11, have shown potent inhibition of cell viability. For example, the FLT3 inhibitor CCT137690 demonstrated IC50 values of 0.023 µM and 0.062 µM in MOLM-13 and MV4-11 cells, respectively.[8] While direct comparative data for this compound in these specific cell lines is limited in the public domain, the known mechanism of BET inhibitors in downregulating MYC, a critical downstream target of FLT3 signaling, provides a strong rationale for their use in this context. FLT3-ITD positive AML cell lines have shown high sensitivity to other BET inhibitors like ponatinib, cabozantinib, and WS6, with IC50 values below 4 nM.[9]
SPOP Mutation: A Marker of Resistance in Prostate Cancer
Mutations in the Speckle-type POZ protein (SPOP) gene are frequent in prostate cancer. Wild-type SPOP targets BET proteins for degradation. However, prostate cancer-associated SPOP mutations impair this function, leading to the accumulation of BRD4 and subsequent resistance to BET inhibitors.[10] This resistance is mediated through the stabilization of BET proteins and the activation of the AKT-mTORC1 signaling pathway.[11]
ARRB2 Expression: An Emerging Biomarker
β-arrestin 2 (ARRB2) is a protein involved in signal transduction. Recent studies have suggested a complex role for ARRB2 in cancer, with its expression levels potentially influencing tumor progression and drug response in a context-dependent manner.[12][13][14] While its role as a direct predictive biomarker for this compound is still under investigation, some evidence suggests that ARRB2 expression levels may correlate with sensitivity to certain cancer therapies.[12] Further research is needed to validate ARRB2 as a reliable biomarker for this compound sensitivity.
Quantitative Data Summary
The following tables summarize the available quantitative data for biomarkers associated with sensitivity to BET inhibitors. It is important to note that direct comparative data for this compound across all biomarker-defined models is still emerging.
Table 1: In Vitro Sensitivity of NUT Midline Carcinoma Cell Lines to BET Inhibition
| Cell Line | NUTM1 Fusion Partner | BET Inhibitor | IC50 |
| PER-403 | BRD4 (exon 11)-NUTM1 | JQ1 | 3.6 nM[7] |
| PER-704 | BRD4 (exon 15)-NUTM1 | JQ1 | 266 nM[7] |
| PER-624 | BRD4 (exon 15)-NUTM1 | JQ1 | 11 µM[7] |
Table 2: In Vitro Sensitivity of FLT3-ITD Positive AML Cell Lines to Kinase Inhibitors
| Cell Line | Inhibitor | Target | IC50 |
| MOLM-13 | CCT137690 | FLT3/Aurora | 0.023 µM[8] |
| MV4-11 | CCT137690 | FLT3/Aurora | 0.062 µM[8] |
| MV4-11 | Ponatinib | Multi-kinase | < 4 nM[9] |
| MOLM13 | Ponatinib | Multi-kinase | < 4 nM[9] |
| MV4-11 | Cabozantinib | Multi-kinase | < 4 nM[9] |
| MOLM13 | Cabozantinib | Multi-kinase | < 4 nM[9] |
| MV4-11 | WS6 | FLT3 | < 4 nM[9] |
| MOLM13 | WS6 | FLT3 | < 4 nM[9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of these biomarkers.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[15][16][17][18][19]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density in 100 µL (96-well) or 25 µL (384-well) of culture medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.
-
The following day, treat the cells with a serial dilution of this compound, a comparator BET inhibitor (e.g., JQ1), or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[15][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][18]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
NUTM1 Gene Rearrangement Detection by Fluorescence In Situ Hybridization (FISH)
FISH is a robust method to detect the presence of NUTM1 gene rearrangements in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[20][21][22]
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Pretreatment solution (e.g., sodium thiocyanate)
-
Protease solution (e.g., pepsin)
-
NUTM1 break-apart FISH probe
-
Hybridization buffer
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a series of graded ethanol (100%, 90%, 70%; 5 minutes each).
-
Wash in distilled water.
-
-
Pretreatment:
-
Incubate slides in a heat pretreatment solution (e.g., 1M NaSCN) at 80°C for 30 minutes.
-
Wash in distilled water.
-
-
Protease Digestion:
-
Incubate slides in a protease solution at 37°C for a time determined by tissue type and fixation (typically 10-30 minutes).
-
Wash in distilled water.
-
-
Denaturation:
-
Apply the NUTM1 break-apart probe to the slide and cover with a coverslip.
-
Denature the slide and probe on a hot plate at 75-80°C for 5 minutes.
-
-
Hybridization:
-
Incubate the slides in a humidified chamber at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer at 72°C for 2 minutes.
-
Wash in a less stringent wash buffer at room temperature.
-
-
Counterstaining and Mounting:
-
Apply DAPI counterstain and mount with a coverslip.
-
-
Analysis:
-
Visualize the slides using a fluorescence microscope. A positive result for NUTM1 rearrangement is indicated by the separation of the 5' (green) and 3' (red) signals.[23]
-
ARRB2 Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR can be used to quantify the mRNA expression levels of ARRB2 in cell lines or tumor samples.[24][25][26][27][28]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for ARRB2 and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for ARRB2 or the reference gene, and cDNA template.
-
Pipette the reaction mix into a qPCR plate.
-
-
qPCR Amplification:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ARRB2 and the reference gene.
-
Calculate the relative expression of ARRB2 using the ΔΔCt method.
-
SPOP Protein Detection by Western Blotting
Western blotting can be used to assess the protein levels of wild-type and mutant SPOP.[29][30][31][32][33]
Materials:
-
Cell lysis buffer with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SPOP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SPOP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action in inhibiting BET protein function.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Phase 1 Study of this compound (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Much Can We Bet on Activity of BET Inhibitors Beyond NUT–Midline Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative drug screening in NUT midline carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Opposing effects of cancer type-specific SPOP mutations on BET protein degradation and sensitivity to BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ARRB2 promotes cervical cancer progression via stabilizing CDC25A mRNA through m6A-IGF2BP1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-arrestin 2 stimulates degradation of HIF-1α and modulates tumor progression of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overexpression of β-Arrestins inhibits proliferation and motility in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OUH - Protocols [ous-research.no]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. ch.promega.com [ch.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. oncology.testcatalog.org [oncology.testcatalog.org]
- 21. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. ccr.cancer.gov [ccr.cancer.gov]
- 23. researchgate.net [researchgate.net]
- 24. mcgill.ca [mcgill.ca]
- 25. oaepublish.com [oaepublish.com]
- 26. bio-rad.com [bio-rad.com]
- 27. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 28. Tutorial: Guidelines for Single-Cell RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. usbio.net [usbio.net]
- 30. researchgate.net [researchgate.net]
- 31. Intrinsically disordered substrates dictate SPOP subnuclear localization and ubiquitination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Prostate cancer-associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles of Leading BET Inhibitors
A detailed examination of the safety and tolerability of key Bromodomain and Extra-Terminal (BET) domain inhibitors, providing crucial data for researchers and drug development professionals in oncology and beyond.
In the landscape of epigenetic drug development, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics targeting fundamental mechanisms of gene expression. Their ability to reversibly bind to the bromodomains of BET proteins—BRD2, BRD3, BRD4, and BRDT—disrupts critical protein-protein interactions involved in transcriptional activation, leading to the suppression of key oncogenes like MYC.[1] While showing therapeutic potential in a range of malignancies, the clinical advancement of BET inhibitors has been significantly influenced by their associated toxicities. This guide provides a comprehensive comparison of the safety profiles of several prominent BET inhibitors, supported by clinical trial data, to inform ongoing research and development efforts.
The most consistently reported adverse events across various clinical trials of pan-BET inhibitors are hematological and gastrointestinal toxicities.[2] Thrombocytopenia (low platelet count) is a frequent and often dose-limiting toxicity, alongside anemia and neutropenia.[2] Common non-hematological side effects include diarrhea, nausea, fatigue, and decreased appetite.[2] These on-target toxicities are considered a class-wide effect, stemming from the fundamental role of BET proteins in the regulation of hematopoiesis and maintenance of intestinal epithelium.
Quantitative Comparison of Adverse Events
To facilitate a direct comparison of the safety profiles of different BET inhibitors, the following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from clinical trials of mivebresib (ABBV-075), pelabresib (CPI-0610), birabresib (OTX015), and ZEN-3694.
Table 1: Hematological Adverse Events of Selected BET Inhibitors
| Adverse Event | Mivebresib (ABBV-075)[3][4] | Pelabresib (CPI-0610)[5][6][7] | Birabresib (OTX015)[8] | ZEN-3694[9][10] |
| Thrombocytopenia (All Grades) | 48% | 55% | 22% | Grade ≥3: 4% |
| Thrombocytopenia (Grade ≥3) | 35% | 17% | Grade 3: 16% | 4% |
| Anemia (All Grades) | 18% | 43% | Not Reported | Not Reported |
| Anemia (Grade ≥3) | 6% | 35% | Not Reported | Not Reported |
Data is compiled from different clinical trials with varying patient populations and treatment regimens. Direct cross-trial comparisons should be made with caution.
Table 2: Non-Hematological Adverse Events of Selected BET Inhibitors
| Adverse Event | Mivebresib (ABBV-075)[3][4] | Pelabresib (CPI-0610)[5] | Birabresib (OTX015)[8] | ZEN-3694[9][10] |
| Dysgeusia (All Grades) | 49% | Not Reported | Not Reported | Not Reported |
| Fatigue (All Grades) | 26% | Not Reported | Not Reported | Not Reported |
| Nausea (All Grades) | 25% | Not Reported | 37% | Not Reported |
| Decreased Appetite (All Grades) | 24% | Not Reported | 30% | Not Reported |
| Diarrhea (All Grades) | 21% | Not Reported | 37% | Not Reported |
| Vomiting (All Grades) | Not Reported | Not Reported | 26% | Not Reported |
Data is compiled from different clinical trials with varying patient populations and treatment regimens. Direct cross-trial comparisons should be made with caution.
Signaling Pathways and Experimental Workflows
The on-target toxicity of BET inhibitors, particularly thrombocytopenia, is mechanistically linked to the inhibition of BRD4 and its role in megakaryopoiesis. BRD4 is essential for the function of the transcription factor GATA1, a master regulator of platelet production.[1] Inhibition of BRD4 disrupts GATA1-mediated gene expression, leading to impaired megakaryocyte maturation and a subsequent decrease in platelet counts.
Preclinical assessment of BET inhibitor safety typically involves a tiered approach, starting with in vitro assays and progressing to in vivo animal models to evaluate potential toxicities before human trials.
References
- 1. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase Ib Trial With Birabresib, a Small-Molecule Inhibitor of Bromodomain and Extraterminal Proteins, in Patients With Selected Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Molibresib: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Management of Molibresib Waste
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like this compound (also known as I-BET762 and GSK525762) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent BET bromodomain inhibitor, this compound is classified as a potentially hazardous compound, necessitating strict adherence to established disposal protocols to mitigate risks of exposure and environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, in alignment with best practices for managing hazardous pharmaceutical waste.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed guidance that complies with local, state, and federal regulations. In the absence of specific disposal instructions for this compound, it should be handled as a hazardous substance.
Quantitative Data for Disposal
| Parameter | Guideline | Significance for Disposal |
| Waste Categorization | Hazardous Chemical Waste | Dictates the use of designated hazardous waste containers and disposal streams. |
| Container Type | Leak-proof, sealable, and clearly labeled containers | Prevents spills and ensures proper identification of waste. |
| Container Fill Level | Do not exceed 90% capacity | Prevents overfilling and potential spills during transport. |
| Storage of Waste | Designated Satellite Accumulation Area (SAA) | Ensures safe, temporary storage of hazardous waste in the laboratory. |
| Final Disposal Method | Incineration at a licensed facility | The standard method for the complete destruction of cytotoxic and investigational drug waste.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the recommended methodology for the collection and preparation of this compound waste for disposal.
Materials:
-
Personal Protective Equipment (PPE):
-
Chemically resistant gloves (double-gloving recommended)
-
Disposable gown or lab coat
-
Safety goggles or face shield
-
-
Designated hazardous waste containers (for solid and liquid waste)
-
Hazardous waste labels
Procedure:
-
Don Appropriate PPE: Before handling any this compound waste, ensure you are wearing the required personal protective equipment to prevent skin and eye contact.
-
Waste Segregation: At the point of generation, separate this compound waste from all other waste streams. Do not mix with non-hazardous or other types of chemical waste unless explicitly approved by your EHS department.[4]
-
Solid Waste Collection:
-
Place all contaminated disposable items, including gloves, weighing papers, absorbent pads, and empty vials, into a designated, clearly labeled solid hazardous waste container.[2][4]
-
For grossly contaminated items, first place them in a sealed plastic bag before depositing them into the solid waste container.[3]
-
-
Liquid Waste Collection:
-
Decontamination of Surfaces:
-
Clean any surfaces that may have come into contact with this compound.
-
Use a detergent solution followed by a rinse with clean water.[3] 70% ethanol may be used if the compound is more soluble in it.[3]
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.[3]
-
-
Container Sealing and Labeling:
-
Storage Pending Disposal:
-
Arrange for Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4] Follow their specific procedures for waste collection requests.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Molibresib
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for the handling of Molibresib, a potent BET bromodomain inhibitor. By offering clear operational and disposal plans, this document aims to be a trusted resource, empowering you to conduct your research with confidence and precision.
Immediate Safety and Handling Protocols
This compound, like all chemical compounds, requires careful handling to minimize exposure and ensure a safe laboratory environment. The following protocols outline the necessary personal protective equipment (PPE), handling procedures, and storage conditions.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when working with this compound. The following table summarizes the recommended equipment and its purpose.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the powder form or preparing stock solutions. | Minimizes inhalation of the compound, especially in powder form. |
Operational Handling
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's safety data sheet (SDS) is accessible.
Preparation of Stock Solutions:
-
Perform all weighing and initial dilutions of the powdered form of this compound within a chemical fume hood to prevent inhalation of dust.
-
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.[1] Sonication may be required to fully dissolve the compound.[1]
-
Store stock solutions at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
General Laboratory Use:
-
When working with diluted solutions of this compound, standard laboratory practices should be followed.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Ventilate the area and clean the spill site with a suitable cleaning agent.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization: All materials contaminated with this compound, including unused compound, stock solutions, treated cell culture media, and disposable labware (e.g., pipette tips, gloves), should be considered hazardous chemical waste.
Disposal Procedure:
-
Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other types of waste.
-
Containerization: Use chemically resistant containers for liquid waste. Solid waste should be placed in a durable, sealed bag before being placed in the final disposal container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic until it is collected by your institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's procedures for the collection and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound for easy reference and comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | BET Bromodomains (BRD2, BRD3, BRD4) | [2] |
| IC₅₀ (Cell-Free Assay) | 32.5-42.5 nM | [1][2] |
| IC₅₀ (OPM-2 Cells) | 60.15 nM | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 200 mg/mL (471.81 mM) | Ultrasonic may be needed. | [1] |
| 1M HCl | 100 mg/mL (235.90 mM) | Ultrasonic and pH adjustment to 1 may be needed. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blotting for c-MYC and BCL2 Expression
This protocol details the steps to analyze the protein expression levels of c-MYC and BCL2 in cells treated with this compound.
Materials:
-
Cells treated with this compound and a vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-MYC, BCL2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of c-MYC and BCL2 to the loading control.
Visualizing the Mechanism of Action
To provide a clear understanding of this compound's function, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: this compound inhibits BRD4 from binding to acetylated histones, disrupting oncogene transcription.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
